Apoptosis inducer 16
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C63H82N10O8 |
|---|---|
Molecular Weight |
1107.4 g/mol |
IUPAC Name |
(5S,8S,10aR)-3-[9-[(5S,8S,10aR)-8-(benzhydrylcarbamoyl)-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-3-yl]-9-oxononanoyl]-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide |
InChI |
InChI=1S/C63H82N10O8/c1-42(64-3)58(76)66-50-40-70(38-36-48-32-34-52(72(48)62(50)80)60(78)68-56(44-22-12-8-13-23-44)45-24-14-9-15-25-45)54(74)30-20-6-5-7-21-31-55(75)71-39-37-49-33-35-53(73(49)63(81)51(41-71)67-59(77)43(2)65-4)61(79)69-57(46-26-16-10-17-27-46)47-28-18-11-19-29-47/h8-19,22-29,42-43,48-53,56-57,64-65H,5-7,20-21,30-41H2,1-4H3,(H,66,76)(H,67,77)(H,68,78)(H,69,79)/t42-,43-,48+,49+,50-,51-,52-,53-/m0/s1 |
InChI Key |
LKJRPYVUXSQHBU-ZDFOMFSOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CCCCCCCC(=O)N5CC[C@H]6CC[C@H](N6C(=O)[C@H](C5)NC(=O)[C@H](C)NC)C(=O)NC(C7=CC=CC=C7)C8=CC=CC=C8)NC |
Canonical SMILES |
CC(C(=O)NC1CN(CCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CCCCCCCC(=O)N5CCC6CCC(N6C(=O)C(C5)NC(=O)C(C)NC)C(=O)NC(C7=CC=CC=C7)C8=CC=CC=C8)NC |
Origin of Product |
United States |
Foundational & Exploratory
Navigating Apoptosis: A Technical Guide to the Mechanisms of Action of Apoptosis Inducers Associated with "16"
Disclaimer: The term "Apoptosis inducer 16" does not correspond to a standardized or widely recognized specific molecule in scientific literature. This guide, therefore, focuses on two prominent and well-researched apoptosis inducers that are closely associated with the number "16": the E2 protein of Human Papillomavirus type 16 (HPV 16 E2) and the chemotherapeutic agent VP-16 (Etoposide) . This document is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of their respective mechanisms of action.
Part 1: HPV 16 E2 Protein: A Viral Regulator Turned Apoptosis Inducer
The E2 protein of HPV 16 is a key viral factor that regulates viral gene transcription and replication.[1] However, when re-expressed in HPV-transformed cells where its gene is often disrupted, or when expressed in other cancer cells, it exhibits potent pro-apoptotic properties.[2][3] The E2 protein can trigger cell death through multiple pathways, both dependent and independent of the tumor suppressor p53.[1][4]
Mechanism of Action
The apoptotic activity of HPV 16 E2 is multifaceted and can be broadly categorized into two main routes:
-
p53-Dependent Pathway: In this pathway, the HPV 16 E2 protein can induce apoptosis in both HPV-transformed and non-HPV-transformed cells. This process is enhanced by the presence of wild-type p53 and can be blocked by a dominant-negative mutant of p53 or by the HPV 16 E6 oncoprotein, which targets p53 for degradation. The interaction between E2 and p53 is thought to be crucial for this apoptotic function.
-
p53-Independent Pathway (Death Receptor Pathway): HPV 16 E2 can also induce apoptosis by sensitizing cells to death receptor signaling. It has been shown to interact with the cellular FLICE-inhibitory protein (c-FLIP), a key regulator of the death receptor pathway. This interaction is believed to abrogate the anti-apoptotic function of c-FLIP, leading to the hyperactivation of caspase-8 and subsequently the executioner caspase-3, thereby triggering apoptosis. This mechanism allows E2 to induce apoptosis even in cells with mutated or absent p53.
Additionally, in HPV-positive cells, E2 can indirectly promote apoptosis by repressing the expression of the viral oncogenes E6 and E7. The downregulation of these oncoproteins can restore the function of p53 and the retinoblastoma protein (pRb), leading to cell cycle arrest and apoptosis.
Signaling Pathway Diagram
Caption: HPV 16 E2 induced apoptosis pathways.
Quantitative Data
| Cell Line | Transfection Method | Apoptosis Detection Method | Key Quantitative Finding | Reference |
| HeLa, SiHa, and other HPV-transformed cell lines | Transfection with E2 expression plasmid (300 ng) | Not specified | Maximal apoptosis observed at ~30 hours post-transfection. | |
| C-33A (HPV-negative) | Transfection with pWEB-E2 using Lipofectamine | Not specified | E2 expression induces apoptosis. | |
| HeLa | Cotransfection with mdm2-luciferase reporter and E2 expression vectors | Luciferase assay | E2 expression leads to increased mdm2 promoter activity, indicating p53 activation. |
Experimental Protocols
This protocol is a general guideline based on methods described in the literature.
Materials:
-
HeLa or other target cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
HPV 16 E2 expression plasmid (e.g., pWEB-E2 or pcDNA3.1-E2)
-
Transfection reagent (e.g., Lipofectamine® 2000)
-
Serum-free medium (e.g., Opti-MEM®)
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with complete growth medium. Ensure cells are ~70-90% confluent at the time of transfection.
-
DNA-Lipofectamine Complex Formation: a. In a sterile tube, dilute 2.5 µg of the HPV 16 E2 plasmid DNA in 250 µL of serum-free medium. Mix gently. b. In a separate sterile tube, dilute 5 µL of Lipofectamine® 2000 in 250 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted DNA and diluted Lipofectamine® 2000. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
Transfection: a. Remove the growth medium from the cells and wash once with PBS. b. Add 1.5 mL of fresh, serum-free medium to each well. c. Add the 500 µL of DNA-Lipofectamine® complex dropwise to each well. d. Incubate the cells at 37°C in a CO2 incubator.
-
Post-Transfection: After 4-6 hours of incubation, replace the transfection medium with fresh complete growth medium.
-
Analysis: Harvest cells at desired time points (e.g., 24, 48, 72 hours) for apoptosis assays (e.g., Annexin V/PI staining, Western blot for caspase cleavage).
Part 2: VP-16 (Etoposide): A Topoisomerase II Inhibitor in Cancer Therapy
Etoposide, also known as VP-16, is a widely used chemotherapeutic agent for the treatment of various cancers. It is a semi-synthetic derivative of podophyllotoxin that exerts its cytotoxic effects by inhibiting the enzyme topoisomerase II.
Mechanism of Action
The primary mechanism of action of etoposide involves the formation of a stable ternary complex with DNA and topoisomerase II. This complex prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks (DSBs). The cellular response to these DSBs is the activation of the DNA Damage Response (DDR) pathway, which ultimately triggers apoptosis.
The key steps in etoposide-induced apoptosis are:
-
Topoisomerase II Inhibition: Etoposide stabilizes the topoisomerase II-DNA cleavage complex, resulting in persistent DSBs.
-
DNA Damage Response (DDR) Activation: The DSBs are recognized by sensor proteins, leading to the activation of the ATM (Ataxia-Telangiectasia Mutated) kinase.
-
p53 Activation: Activated ATM phosphorylates and activates the tumor suppressor p53.
-
Intrinsic (Mitochondrial) Apoptosis Pathway: Activated p53 upregulates the expression of pro-apoptotic proteins, particularly Bax. Bax translocates to the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.
-
Apoptosome Formation and Caspase Activation: Released cytochrome c binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9 then cleaves and activates the executioner caspases, such as caspase-3 and caspase-7.
-
Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Signaling Pathway Diagram
Caption: VP-16 (Etoposide) induced apoptosis pathway.
Quantitative Data
| Cell Line | Drug Concentration | Incubation Time | Key Quantitative Finding | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | 1.5 µM | 18 hours | ~22% apoptotic cells (sub-G1 peak) | |
| Mouse Embryonic Fibroblasts (MEFs) | 15 µM | 18 hours | ~60% apoptotic cells (sub-G1 peak) | |
| Mouse Embryonic Fibroblasts (MEFs) | 150 µM | 18 hours | ~65% apoptotic cells (sub-G1 peak) | |
| B16F10 (melanoma) | 5.1 µM | 24 hours | IC50 value | |
| FN1 (fibroblast) | 3.2 µM | 24 hours | IC50 value | |
| A549 (lung cancer) | 3.49 µM | 72 hours | IC50 value | |
| HL-60 | 10 µg/mL | 6 hours | Decreased Bcl-2 expression, increased Bax expression | |
| MCF-7, MDA-MB-435S, MDA-MB-A231 (breast cancer) | 50-100 µM | Time-dependent | Increased Bax protein expression | |
| KG1 (leukemia) | 1.0 µM | Not specified | 15.6% apoptotic cells |
Experimental Protocols
This protocol provides a general framework for assessing apoptosis induced by VP-16.
Materials:
-
Target cells (e.g., H1299, MEFs)
-
VP-16 (Etoposide) stock solution (e.g., in DMSO)
-
Complete growth medium
-
PBS (Phosphate-Buffered Saline), ice-cold
-
1X Annexin V Binding Buffer
-
FITC Annexin V
-
Propidium Iodide (PI) Staining Solution
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with various concentrations of VP-16 (e.g., 0.5 µM, 15 µM, 150 µM) and a vehicle control (DMSO) for the desired duration (e.g., 18, 24, 48 hours).
-
Cell Harvesting: a. Collect the culture medium (containing floating apoptotic cells). b. Wash the adherent cells with PBS and detach them using trypsin-EDTA. c. Combine the detached cells with the collected medium. d. Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Staining: a. Wash the cell pellet twice with ice-cold PBS. b. Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL. c. Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. d. Add 5 µL of FITC Annexin V to the cell suspension. e. Gently vortex and incubate for 15 minutes at room temperature in the dark. f. Add 5 µL of PI Staining Solution. g. Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour.
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
This protocol outlines the detection of PARP cleavage, a hallmark of caspase-3 activation.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 10%)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PARP (recognizes both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary PARP antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL reagent and visualize the bands using a chemiluminescence imager. The appearance of an ~89 kDa band (cleaved PARP) and a decrease in the ~116 kDa band (full-length PARP) indicates apoptosis.
Experimental Workflow Diagram
Caption: Western blot workflow for PARP cleavage detection.
References
The Discovery and Synthesis of "Compound 3" (Birinapant): A Bivalent SMAC Mimetic Targeting IAPs for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of "Compound 3," a potent bivalent SMAC mimetic more formally known as Birinapant (also TL32711). Birinapant has emerged as a promising clinical candidate for the treatment of various cancers due to its ability to antagonize the Inhibitor of Apoptosis Proteins (IAPs). This document details the scientific rationale behind its design, a step-by-step synthesis protocol, and in-depth methodologies for key biological assays. Quantitative data on its binding affinities and cellular activities are summarized in structured tables for clear comparison. Furthermore, critical signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its mechanism of action and preclinical evaluation.
Introduction: Targeting the Inhibitors of Apoptosis
The evasion of apoptosis, or programmed cell death, is a hallmark of cancer. A key family of proteins that regulate this process are the Inhibitor of Apoptosis Proteins (IAPs), which include XIAP, cIAP1, and cIAP2. These proteins function by directly binding to and inhibiting caspases, the key executioners of apoptosis. The endogenous protein, Second Mitochondria-derived Activator of Caspases (SMAC/DIABLO), antagonizes IAPs, thereby promoting apoptosis. This interaction is mediated by a conserved N-terminal tetrapeptide motif, Ala-Val-Pro-Ile (AVPI).
SMAC mimetics are small molecules designed to mimic the AVPI motif of SMAC, thereby inhibiting IAPs and sensitizing cancer cells to apoptotic stimuli. Birinapant is a second-generation, bivalent SMAC mimetic, meaning it contains two AVPI-mimicking pharmacophores connected by a linker. This bivalency is designed to enhance its affinity and efficacy by simultaneously engaging with multiple BIR (Baculoviral IAP Repeat) domains on the IAP proteins.[1][2] Birinapant has demonstrated potent anti-tumor activity in preclinical models and has advanced into clinical trials for various solid tumors and hematological malignancies.[1][3]
Discovery and Design Rationale
The development of Birinapant was driven by the need for a more potent and tolerable SMAC mimetic compared to first-generation compounds. The rationale for a bivalent design was based on the dimeric nature of the endogenous SMAC protein and the potential for increased avidity through simultaneous binding to multiple BIR domains on IAP proteins. This approach was hypothesized to lead to more efficient IAP degradation and a stronger pro-apoptotic signal.
Birinapant was specifically designed to preferentially target cIAP1 over cIAP2 and XIAP, a feature that contributes to its improved tolerability profile compared to earlier pan-IAP inhibitors.[1] The chemical scaffold of Birinapant is a biindole-based structure, which provides a rigid framework for the optimal presentation of the two pharmacophoric units.
Chemical Synthesis of Birinapant (Compound 3)
The following is a detailed, multi-step synthesis protocol for Birinapant, adapted from published process development chemistry.
Experimental Protocol: Synthesis of Birinapant
This synthesis involves the preparation of a key indole intermediate followed by a dimerization and subsequent coupling steps.
Step 1: Synthesis of the Acyl Indole Intermediate
-
Preparation of the Grignard Reagent: To a solution of 6-fluoroindole in an appropriate anhydrous solvent (e.g., THF), add a solution of a suitable Grignard reagent such as ethylmagnesium bromide at a controlled temperature (e.g., 0 °C). Stir the reaction mixture for a specified time (e.g., 1 hour) to ensure the formation of the indolylmagnesium bromide.
-
Acylation: In a separate reaction vessel, prepare the acid chloride of a protected proline derivative (e.g., Cbz-4-hydroxy-L-proline). Slowly add this acid chloride solution to the prepared Grignard reagent at a low temperature (e.g., -20 °C).
-
Work-up and Purification: After the reaction is complete, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. Purify the resulting crude acyl indole intermediate by a suitable method such as column chromatography.
Step 2: Dimerization and Oxidation of the Indole Intermediate
-
Acid-Mediated Dimerization: Dissolve the purified acyl indole intermediate in a suitable solvent (e.g., acetic acid). Add a catalytic amount of a strong acid (e.g., hydrochloric acid) and stir the mixture at room temperature for a specified duration to facilitate the dimerization reaction.
-
Oxidation: To the reaction mixture, add an oxidizing agent (e.g., air or a chemical oxidant) to promote the formation of the biindole structure.
-
Work-up and Purification: Neutralize the reaction mixture and extract the product with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the resulting biindole product by crystallization or column chromatography to yield the core scaffold of Birinapant.
Step 3: Deprotection and Final Coupling
-
Cbz Deprotection: Remove the benzyloxycarbonyl (Cbz) protecting groups from the biindole intermediate. This can be achieved using conditions such as hydrogenolysis (H2, Pd/C) or treatment with HBr in acetic acid. The choice of method is critical to avoid side reactions like defluorination.
-
Peptide Coupling: Couple the deprotected biindole core with the appropriate dipeptide side chains. This is typically achieved using standard peptide coupling reagents such as HATU or HBTU in the presence of a base like DIPEA in a suitable solvent (e.g., DMF).
-
Final Purification: Purify the final product, Birinapant, using preparative HPLC to achieve high purity (>99%). Lyophilize the purified fractions to obtain the final compound as a solid.
Biological Activity and Mechanism of Action
Birinapant exerts its anticancer effects primarily by antagonizing IAP proteins, leading to the induction of apoptosis. Its mechanism of action involves several key steps:
-
IAP Binding and Degradation: Birinapant binds with high affinity to the BIR domains of cIAP1, cIAP2, and XIAP. This binding induces a conformational change in cIAP1 and cIAP2, promoting their auto-ubiquitination and subsequent degradation by the proteasome.
-
NF-κB Pathway Modulation: The degradation of cIAPs leads to the stabilization of NIK (NF-κB-inducing kinase), a key regulator of the non-canonical NF-κB pathway. This results in the processing of p100 to p52 and the activation of non-canonical NF-κB signaling. Concurrently, the degradation of cIAPs, which are essential components of the TNF receptor 1 (TNFR1) signaling complex, inhibits the canonical NF-κB pathway that is typically activated by TNF-α.
-
Induction of Apoptosis: The combination of cIAP degradation and inhibition of the canonical NF-κB pathway sensitizes cancer cells to TNF-α-mediated apoptosis. In the absence of cIAPs, TNF-α signaling shifts from a pro-survival to a pro-apoptotic response, leading to the formation of a death-inducing signaling complex (DISC) containing RIPK1 and caspase-8, resulting in caspase activation and apoptosis.
Quantitative Biological Data
The following tables summarize the key quantitative data for Birinapant's biological activity.
Table 1: Binding Affinities of Birinapant to IAP BIR Domains
| IAP Protein | BIR Domain | Kd (nM) | Assay Method |
| cIAP1 | BIR3 | <1 | Fluorescence Polarization |
| cIAP2 | BIR3 | 36 | Fluorescence Polarization |
| XIAP | BIR3 | 45 | Fluorescence Polarization |
| ML-IAP | BIR | N/A | Fluorescence Polarization |
Data compiled from multiple sources.
Table 2: In Vitro Cellular Activity of Birinapant
| Cell Line | Cancer Type | IC50 (nM) | Assay Method |
| MDA-MB-231 | Breast Cancer | ~10 (with TNF-α) | MTT Assay |
| SK-OV-3 | Ovarian Cancer | ~50 | Cell Viability Assay |
| EVSA-T | Ovarian Cancer | ~100 | Cell Viability Assay |
| 451Lu | Melanoma | >1000 (single agent) | MTS Assay |
| 1205Lu | Melanoma | >1000 (single agent) | MTS Assay |
Data compiled from multiple sources. Note: IC50 values can vary depending on the assay conditions and the presence of exogenous TNF-α.
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the biological activity of Birinapant.
Fluorescence Polarization (FP) Assay for IAP Binding
Objective: To determine the binding affinity (Kd) of Birinapant to the BIR domains of IAP proteins.
Materials:
-
Purified recombinant BIR domain proteins (cIAP1-BIR3, cIAP2-BIR3, XIAP-BIR3, ML-IAP-BIR)
-
Fluorescently labeled peptide probe (e.g., a-Abu-RPFK(5-FAM)-NH2)
-
Birinapant
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, containing 100 µg/mL bovine γ-globulin)
-
96-well black microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a solution of the fluorescently labeled peptide probe and the respective BIR domain protein in the assay buffer. The concentrations should be optimized to yield a stable and significant polarization signal.
-
Incubate the mixture at room temperature for 15 minutes to allow for binding equilibrium.
-
Prepare serial dilutions of Birinapant in the assay buffer.
-
Add the Birinapant dilutions to the wells of the microplate containing the pre-incubated protein-probe complex.
-
Incubate the plate at room temperature for an additional 15 minutes.
-
Measure the fluorescence polarization on a microplate reader using appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for FAM).
-
Plot the fluorescence polarization values against the logarithm of the Birinapant concentration and fit the data to a suitable binding model to determine the IC50. The Kd can then be calculated from the IC50 value.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of Birinapant on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Birinapant
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Birinapant in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of Birinapant. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Caspase-Glo® 3/7 Assay
Objective: To measure the activation of caspase-3 and -7 as an indicator of apoptosis induction by Birinapant.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Birinapant
-
Caspase-Glo® 3/7 Assay System (Promega)
-
96-well white-walled microplates
-
Luminometer
Procedure:
-
Seed the cells in a 96-well white-walled plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Birinapant and a vehicle control.
-
Incubate the plates for the desired time period (e.g., 24 hours).
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 hour.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of Birinapant in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft implantation
-
Birinapant formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of the cancer cells into the flank of the immunocompromised mice.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer Birinapant (e.g., via intraperitoneal injection) to the treatment group at a predetermined dose and schedule. Administer the vehicle to the control group.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (length x width²)/2.
-
Monitor the body weight and overall health of the mice as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers).
-
Plot the tumor growth curves for the treatment and control groups to assess the anti-tumor efficacy of Birinapant.
Visualizations: Signaling Pathways and Workflows
Diagram 1: Birinapant's Mechanism of Action
Caption: Mechanism of action of Birinapant.
Diagram 2: Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for a typical in vivo xenograft study.
Conclusion
Birinapant ("Compound 3") is a potent, second-generation bivalent SMAC mimetic that has demonstrated significant promise as an anti-cancer therapeutic. Its rational design, which confers enhanced potency and improved tolerability, has enabled its progression into clinical development. This technical guide has provided a comprehensive overview of the discovery, synthesis, and biological characterization of Birinapant, including detailed experimental protocols and a summary of its quantitative biological activity. The provided diagrams of its mechanism of action and experimental workflows serve to further elucidate its function and evaluation. This information is intended to be a valuable resource for researchers and drug development professionals working in the field of apoptosis and cancer therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Birinapant selectively enhances immunotoxin mediated killing of cancer cells conditional on the IAP protein levels within target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel SMAC mimetic birinapant exhibits potent activity against human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Nature of Apoptosis Inducer 16 (AIFM2/FSP1): From a Misnomer to a Key Regulator of Ferroptosis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Initially identified as Apoptosis Inducer 16 (AIFM2) due to its homology with Apoptosis-Inducing Factor (AIF), this protein was presumed to play a role in programmed cell death via apoptosis.[1][2] However, recent and extensive research has redefined its primary function, establishing it as a critical suppressor of a distinct form of regulated cell death known as ferroptosis.[1][2] Consequently, it has been renamed Ferroptosis Suppressor Protein 1 (FSP1). This technical guide will delve into the core signaling pathways of AIFM2/FSP1, its molecular mechanisms, and its significance as a therapeutic target, particularly in the context of cancer. We will provide a comprehensive analysis of its function, regulation, and the experimental methodologies used to study it.
AIFM2/FSP1 is a flavoprotein that functions as an NAD(P)H-dependent oxidoreductase.[1] While it was initially thought to induce caspase-independent apoptosis, it is now understood that its main role is to protect cells from lipid peroxidation, the hallmark of ferroptosis. This guide will explore both the historical context of its discovery and its contemporary role in cell death signaling, providing researchers and drug development professionals with a thorough understanding of this intriguing protein.
Core Signaling Pathway: FSP1-Mediated Ferroptosis Suppression
The central role of FSP1 is to function as a parallel and independent pathway to the well-established glutathione peroxidase 4 (GPX4) system in the prevention of ferroptosis. The FSP1-mediated pathway is crucial for cellular defense against lipid peroxidation, particularly in cancer cells that have developed resistance to therapies that induce ferroptosis by targeting the GPX4 pathway.
Upstream Regulation
The expression and activity of FSP1 are regulated by several upstream factors, including:
-
p53: The AIFM2 gene contains a putative p53-binding element, suggesting that its expression can be activated by the tumor suppressor p53, particularly in response to cellular stress.
-
NRF2 (Nuclear factor erythroid 2-related factor 2): As a master regulator of the antioxidant response, NRF2 can induce the expression of FSP1, contributing to the cellular defense against oxidative stress. This is particularly relevant in cancer cells with mutations in KEAP1, which leads to the constitutive activation of NRF2.
-
Hypoxia: Under low oxygen conditions, which can activate p53-mediated apoptosis, AIFM2/FSP1 may stabilize p53, thereby accelerating the apoptotic process.
Molecular Mechanism
The anti-ferroptotic function of FSP1 is dependent on its enzymatic activity and subcellular localization:
-
N-Myristoylation and Plasma Membrane Localization: FSP1 undergoes N-myristoylation, a lipid modification that is essential for its recruitment to the plasma membrane. This localization is critical for its function in suppressing lipid peroxidation at the cell surface.
-
Coenzyme Q10 Reduction: At the plasma membrane, FSP1 acts as an NAD(P)H-dependent oxidoreductase, reducing coenzyme Q10 (CoQ10, also known as ubiquinone) to its reduced form, ubiquinol.
-
Radical Trapping Antioxidant Activity: Ubiquinol is a potent lipophilic radical-trapping antioxidant that can directly neutralize lipid peroxyl radicals, thereby halting the propagation of lipid peroxidation chain reactions within the cell membrane.
-
Vitamin K Reduction: In addition to CoQ10, FSP1 can also reduce vitamin K to its hydroquinone form, which also acts as a radical-trapping antioxidant to inhibit lipid peroxidation.
Downstream Effects
The primary downstream effect of FSP1 activity is the suppression of lipid peroxidation . By maintaining a pool of reduced CoQ10 and vitamin K hydroquinone, FSP1 protects cellular membranes from oxidative damage and prevents the execution of the ferroptotic cell death program. This leads to enhanced cell survival, particularly under conditions of oxidative stress or when the GPX4 pathway is compromised.
Signaling Pathway Diagram
Caption: FSP1-mediated ferroptosis suppression pathway.
Quantitative Data
A crucial aspect of understanding the FSP1 signaling pathway is the quantitative analysis of its enzymatic activity and the efficacy of its inhibitors.
Table 1: Inhibitory Activity of Selected FSP1 Inhibitors
| Compound | Target | IC50 / EC50 | Assay Condition | Reference |
| iFSP1 | Human FSP1 | EC50 = 103 nM | Ferroptosis induction in GPX4-knockout cells | |
| iFSP1 | Recombinant FSP1 | IC50 = 4 µM | In vitro NADH absorbance assay | |
| FSEN1 | Recombinant Human FSP1 | IC50 = 34 nM | In vitro enzymatic activity assay | |
| FSEN1 | H460C GPX4KO cells | EC50 = 69.4 nM | Cell-based ferroptosis assay | |
| viFSP1 | Pfa1 cells | EC50 = 170 nM | Cell-based ferroptosis assay |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
To facilitate further research into the AIFM2/FSP1 signaling pathway, we provide detailed methodologies for key experiments.
Protocol 1: In Vitro FSP1 Activity Assay (NADH Absorbance)
This protocol is adapted from methodologies used to screen for and characterize FSP1 inhibitors. It measures the NADH oxidase activity of recombinant FSP1 by monitoring the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.
Materials:
-
Recombinant human FSP1 protein
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Coenzyme Q1 (CoQ1) or other suitable quinone substrate (e.g., menadione)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of recombinant FSP1 in an appropriate buffer.
-
Prepare a stock solution of NADH in the assay buffer.
-
Prepare a stock solution of CoQ1 in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Recombinant FSP1 protein (to a final concentration of e.g., 25-200 nM)
-
Test compound (inhibitor) or vehicle (DMSO)
-
-
Incubate the plate at room temperature for a pre-determined time (e.g., 10-30 minutes) to allow for inhibitor binding.
-
-
Initiate the Reaction:
-
Add NADH to each well to a final concentration of e.g., 200 µM.
-
Immediately add CoQ1 to each well to a final concentration of e.g., 50 µM to start the reaction.
-
-
Data Acquisition:
-
Immediately place the microplate in a plate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADH consumption by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the rates to a no-enzyme control.
-
For inhibitor studies, plot the percentage of FSP1 activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram:
Caption: Workflow for in vitro FSP1 activity assay.
Protocol 2: Immunofluorescence Staining for AIFM2/FSP1 Nuclear Translocation
This protocol provides a method to visualize and quantify the translocation of AIFM2/FSP1 from the cytoplasm/mitochondria to the nucleus, a phenomenon that has been associated with its historical pro-apoptotic role.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 1-5% BSA or normal goat serum in PBS)
-
Primary antibody against AIFM2/FSP1
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a culture dish and allow them to adhere.
-
Treat the cells with the desired stimulus to induce potential AIFM2/FSP1 translocation (e.g., an apoptosis-inducing agent). Include an untreated control.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells gently with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-AIFM2/FSP1 antibody in the blocking solution to the recommended concentration.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking solution.
-
Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate the cells with DAPI solution for 5-10 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the AIFM2/FSP1 staining (e.g., in the green or red channel) and the DAPI staining (blue channel).
-
Quantify nuclear translocation by measuring the fluorescence intensity of AIFM2/FSP1 in the nucleus and cytoplasm of multiple cells using image analysis software. Calculate the nuclear-to-cytoplasmic fluorescence ratio.
-
Logical Relationship Diagram:
Caption: Logical flow of AIFM2/FSP1 nuclear translocation analysis.
Conclusion
This compound, now more accurately known as Ferroptosis Suppressor Protein 1, has emerged as a pivotal player in a novel cell death pathway. Its role as a potent inhibitor of ferroptosis, acting in parallel to the canonical GPX4 pathway, has significant implications for cancer biology and therapy. The FSP1-CoQ10-NAD(P)H axis represents a key mechanism of resistance to ferroptosis-inducing cancer therapies. Therefore, targeting FSP1, either alone or in combination with other pro-ferroptotic agents, presents a promising strategy to overcome drug resistance in various cancers. This technical guide provides a foundational understanding of the AIFM2/FSP1 signaling pathway and the experimental tools necessary to further investigate its function and therapeutic potential. As our knowledge of this pathway continues to expand, so too will the opportunities for innovative drug development and improved patient outcomes.
References
"Apoptosis inducer 16" target protein identification
An in-depth technical guide on the target protein identification of "Apoptosis Inducer 16" cannot be generated at this time due to the inability to identify a specific molecule with this designation in publicly available scientific literature and databases.
Extensive searches for "this compound" and its abbreviation "Apo-16" did not yield a well-defined chemical entity or biological agent. The scientific and pharmaceutical communities utilize precise nomenclature for such molecules to ensure clarity and reproducibility of research. The term provided is too generic and does not correspond to a recognized apoptosis-inducing agent.
While the search did not identify a specific "this compound," several compounds with "16" in their designation and associated with apoptosis were found:
-
F16: A mitochondriotoxic compound that has been shown to trigger either apoptosis or necrosis in carcinoma cells, depending on the genetic background of the cancer cell.[1]
-
R16: A novel synthetic analogue of amonafide that induces apoptosis and G2-M cell cycle arrest by acting as a topoisomerase II poison.[2]
-
LCL161: An antagonist of the X-linked inhibitor of apoptosis protein (XIAP), which promotes caspase activation and apoptosis.[3]
Without a definitive identification of the molecule of interest, it is not possible to provide the requested detailed information, including:
-
Target Protein Identification: The specific protein or proteins that "this compound" binds to and modulates to initiate the apoptotic cascade.
-
Quantitative Data: Binding affinities (e.g., Kd, IC50), efficacy data (e.g., EC50), or other relevant metrics.
-
Experimental Protocols: Detailed methodologies for experiments such as affinity chromatography, yeast two-hybrid screening, surface plasmon resonance, or cellular thermal shift assays that would be used to identify the target protein.
-
Signaling Pathways: Diagrams and descriptions of the specific molecular pathways activated or inhibited by the compound.
To proceed with generating the requested in-depth technical guide, a more specific and recognized identifier for "this compound" is required. This could include a chemical name (IUPAC name), a CAS registry number, a brand name if it is a drug, or a specific internal research code from a publication.
Researchers, scientists, and drug development professionals are encouraged to provide a precise identifier for the molecule of interest to enable a comprehensive and accurate technical report.
References
- 1. F16, a mitochondriotoxic compound, triggers apoptosis or necrosis depending on the genetic background of the target carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. R16, a novel amonafide analogue, induces apoptosis and G2-M arrest via poisoning topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
"Apoptosis inducer 16" role in cancer cell death
An in-depth guide for researchers and drug development professionals on the mechanisms of apoptosis induction in cancer cells, focusing on key signaling pathways, therapeutic strategies, and experimental methodologies.
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1][2] Cancer cells, however, are characterized by their ability to evade this process, a key hallmark that contributes to tumor growth, progression, and resistance to therapies.[3][4] Consequently, the induction of apoptosis in cancer cells is a central strategy in the development of novel anticancer therapeutics.
While "Apoptosis Inducer 16" is not a standard scientific nomenclature for a specific molecule, this technical guide will delve into the core molecular machinery and key protein families that act as primary inducers and regulators of apoptosis. We will explore the principal signaling pathways that, when activated, lead to cancer cell death, the therapeutic agents designed to modulate these pathways, and the experimental protocols used to study these phenomena.
Core Signaling Pathways of Apoptosis
Apoptosis is primarily executed through two major interconnected signaling cascades: the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor) pathway. Both pathways converge on the activation of a family of cysteine proteases known as caspases, which are the central executioners of the apoptotic program.[1]
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is triggered by intracellular stresses such as DNA damage, oxidative stress, or growth factor deprivation. A critical step in this pathway is the permeabilization of the outer mitochondrial membrane (MOMP), which is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Upon receiving an apoptotic stimulus, pro-apoptotic Bcl-2 proteins like Bax and Bak are activated, leading to the formation of pores in the mitochondrial membrane. This results in the release of cytochrome c and other pro-apoptotic factors like SMAC/DIABLO into the cytosol.
Released cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), forming a complex known as the apoptosome. The apoptosome then recruits and activates the initiator caspase, caspase-9, which in turn cleaves and activates effector caspases like caspase-3, leading to the dismantling of the cell.
Caption: The intrinsic pathway is initiated by cellular stress, leading to mitochondrial permeabilization and apoptosome formation.
The Extrinsic (Death Receptor) Pathway
The extrinsic pathway is activated by the binding of extracellular ligands, such as Tumor Necrosis Factor (TNF) or Fas Ligand (FasL), to their corresponding death receptors on the cell surface. This ligand-receptor interaction leads to the recruitment of adaptor proteins, like FADD (Fas-Associated Death Domain), to the intracellular "death domain" of the receptor. This assembly forms the Death-Inducing Signaling Complex (DISC).
Within the DISC, multiple pro-caspase-8 molecules are brought into close proximity, facilitating their auto-activation. Activated caspase-8 then directly cleaves and activates effector caspases, such as caspase-3, thereby initiating the execution phase of apoptosis. In some cell types, caspase-8 can also cleave the Bcl-2 family protein Bid into tBid, which then activates the intrinsic pathway, creating a link between the two cascades.
Caption: The extrinsic pathway is triggered by death ligand binding, leading to DISC formation and caspase-8 activation.
Quantitative Data on Apoptosis-Inducing Agents
The therapeutic induction of apoptosis is a cornerstone of modern oncology. A variety of agents have been developed to target key vulnerabilities in the apoptotic pathways of cancer cells. The following tables summarize representative quantitative data for several classes of these agents.
Table 1: Efficacy of BH3 Mimetics (Bcl-2 Family Inhibitors)
| Compound (Target) | Cancer Type | Cell Line | IC50 / EC50 | Apoptosis Induction (% of Cells) | Reference |
|---|---|---|---|---|---|
| Venetoclax (Bcl-2) | Chronic Lymphocytic Leukemia (CLL) | Primary CLL cells | < 1 nM - 10 µM | Variable, dose-dependent | Preclinical Studies |
| Navitoclax (Bcl-2/Bcl-xL) | Small-Cell Lung Cancer | H146 | ~0.1 µM | 35-40% at 1 µM | Preclinical Studies |
| ASTX660 (cIAP/XIAP) | Melanoma | A375 | ~5 nM | Potentiates TNF-α apoptosis | |
Table 2: Activity of SMAC Mimetics (IAP Antagonists)
| Compound | Cancer Type | Cell Line | IC50 / EC50 | Effect | Reference |
|---|---|---|---|---|---|
| LCL161 | Breast Cancer | MDA-MB-231 | ~1 µM | Induces apoptosis, sensitizes to TNF-α |
| Birinapant | Colorectal Cancer | HCT116 | ~25 nM | Induces cIAP1 degradation | Preclinical Studies |
Note: The values presented are illustrative and can vary significantly based on the specific experimental conditions, cell line, and assay used. Professionals should consult primary literature for detailed information.
Experimental Protocols for Studying Apoptosis
Analyzing the induction of apoptosis is critical for both basic research and drug development. Several well-established methods are used to detect and quantify the distinct morphological and biochemical hallmarks of apoptosis.
Protocol 1: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and phosphatidylserine (PS) exposure.
Methodology:
-
Cell Preparation: Culture and treat cells with the apoptosis-inducing agent for the desired duration. Include positive and negative controls. Harvest both adherent and suspension cells.
-
Washing: Wash cells twice with cold phosphate-buffered saline (PBS) to remove media components.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells promptly using a flow cytometer. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are positive for both stains.
Protocol 2: Western Blotting for Cleaved Caspases
Objective: To detect the activation of key apoptotic proteins, such as the cleavage of caspase-3, which is a hallmark of apoptosis execution.
Methodology:
-
Cell Lysis: After treatment, harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The presence of the cleaved caspase-3 band indicates apoptosis induction.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating a novel compound's ability to induce apoptosis.
Caption: A standard experimental workflow to assess the apoptosis-inducing potential of a test compound in cancer cells.
Conclusion
The targeted induction of apoptosis remains a highly promising strategy in cancer therapy. A deep understanding of the intrinsic and extrinsic pathways, along with the key molecular players like the Bcl-2 family and IAPs, is crucial for the rational design of novel therapeutics. The experimental protocols detailed in this guide provide a robust framework for researchers and drug developers to evaluate the efficacy of new apoptosis-inducing agents. As our knowledge of the complex regulatory networks governing cell death expands, so too will our ability to develop more effective and selective cancer treatments that harness the cell's own machinery for self-destruction.
References
- 1. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The proteins and the mechanisms of apoptosis: A mini-review of the fundamentals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Induction of cIAP1/2 Degradation and Apoptosis by Smac Mimetics
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "Apoptosis inducer 16" does not correspond to a standardized nomenclature for a specific chemical entity in widespread scientific literature. This guide will focus on the well-characterized Smac mimetic, AT-406 (also known as Xevinapant or Debio 1143) , as a representative molecule that potently induces the degradation of cellular Inhibitor of Apoptosis Proteins 1 and 2 (cIAP1 and cIAP2), leading to apoptosis. The principles and methodologies described herein are broadly applicable to the study of other Smac mimetics.
Introduction to Smac Mimetics and IAP Antagonism
The Inhibitor of Apoptosis (IAP) proteins are a family of crucial negative regulators of apoptosis and key players in inflammatory signaling pathways. Several members, including X-linked IAP (XIAP), cIAP1, and cIAP2, are often overexpressed in cancer cells, contributing to therapeutic resistance and tumor survival. IAPs exert their anti-apoptotic functions through direct inhibition of caspases or by acting as E3 ubiquitin ligases to modulate signaling pathways such as NF-κB.
Endogenous antagonism of IAPs is mediated by the Second Mitochondria-derived Activator of Caspases (Smac/DIABLO), a protein released from the mitochondria during apoptosis. Smac binds to the Baculoviral IAP Repeat (BIR) domains of IAPs, displacing caspases from XIAP and inducing the auto-ubiquitination and proteasomal degradation of cIAP1 and cIAP2. Small-molecule Smac mimetics are a class of drugs designed to mimic the action of the N-terminal tetrapeptide (Ala-Val-Pro-Ile) of mature Smac, thereby promoting apoptosis in cancer cells.
AT-406 is a potent, orally bioavailable, monovalent Smac mimetic that binds with high affinity to the BIR domains of XIAP, cIAP1, and cIAP2, making it an excellent model compound for studying the induction of cIAP1/2 degradation.[1][2]
Core Mechanism: AT-406-Induced cIAP1/2 Degradation
The primary mechanism of action for AT-406 and similar Smac mimetics involves the rapid degradation of cIAP1 and cIAP2. These two proteins are RING domain-containing E3 ubiquitin ligases that, in their basal state, are maintained in an auto-inhibited conformation.
The binding of AT-406 to the BIR3 domain of cIAP1 and cIAP2 induces a conformational change that relieves this auto-inhibition.[3] This activation promotes the dimerization of their RING domains, unleashing their E3 ligase activity.[3] The activated cIAPs then catalyze their own polyubiquitination (auto-ubiquitination), flagging themselves for rapid degradation by the 26S proteasome.[1] This degradation is a critical early event in the apoptotic signaling cascade initiated by Smac mimetics. Interestingly, the degradation of cIAP2 has been shown to be dependent on the presence of cIAP1.
Signaling Pathway of AT-406 Action
Caption: AT-406 induces cIAP1/2 auto-ubiquitination, degradation, and downstream signaling.
The degradation of cIAP1/2 has two major consequences:
-
Activation of the Non-Canonical NF-κB Pathway: cIAP1/2 are responsible for the constitutive degradation of NF-κB Inducing Kinase (NIK). Their removal leads to NIK stabilization and activation of the non-canonical NF-κB pathway, which can result in the production of pro-inflammatory cytokines like TNFα.
-
Sensitization to TNFα-induced Apoptosis: The newly synthesized TNFα can then act in an autocrine or paracrine manner. In the absence of cIAPs, TNFα receptor 1 (TNFR1) signaling is shunted away from pro-survival NF-κB activation and towards the formation of a death-inducing signaling complex (DISC), also known as Complex II. This complex, containing RIPK1, FADD, and pro-caspase-8, leads to the activation of caspase-8 and the subsequent executioner caspases-3 and -7, culminating in apoptosis.
Quantitative Data Presentation
The following tables summarize key quantitative data for AT-406, demonstrating its potency in binding to IAP proteins and inhibiting cancer cell growth.
Table 1: Binding Affinities of AT-406 to IAP Proteins
| IAP Protein | Binding Affinity (Ki, nM) |
| cIAP1 | 1.9 |
| cIAP2 | 5.1 |
| XIAP | 66.4 |
| Data derived from competitive binding assays. |
Table 2: In Vitro Anti-proliferative Activity of AT-406
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | ~0.1 |
| SK-OV-3 | Ovarian Cancer | < 10 |
| A2780 | Ovarian Cancer | < 10 |
| OVCAR3 | Ovarian Cancer | > 10 |
| IGROV1 | Ovarian Cancer | < 10 |
| IC50 values are representative and can vary based on assay conditions and duration of treatment (typically 48-72 hours). |
Experimental Protocols
Detailed methodologies are provided below for key experiments used to characterize the activity of AT-406.
Western Blotting for cIAP1 Degradation and Apoptosis Markers
This protocol is used to qualitatively and quantitatively assess the degradation of cIAP1 and the cleavage of apoptosis markers like PARP.
Experimental Workflow:
Caption: Experimental workflow for assessing protein degradation and cleavage by Western blot.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) at a suitable density. The following day, treat with varying concentrations of AT-406 (e.g., 10 nM - 1 µM) or a vehicle control (DMSO) for different time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies: anti-cIAP1, anti-PARP (recognizing both full-length 116 kDa and cleaved 89 kDa fragments), and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane extensively with TBST. Apply an ECL chemiluminescence substrate and visualize bands using a digital imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize cIAP1 and cleaved PARP levels to the loading control.
Ubiquitination Assay for cIAP1
This immunoprecipitation-based assay detects the increase in cIAP1 auto-ubiquitination upon treatment with a Smac mimetic.
Methodology:
-
Cell Treatment: Treat cells with AT-406 (e.g., 100 nM) and a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse cells in a denaturing lysis buffer containing 1% SDS to disrupt protein-protein interactions, then dilute with a non-denaturing buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-cIAP1 antibody overnight at 4°C.
-
Add fresh protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer.
-
Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitin chains on cIAP1.
-
Caspase Activity Assay (Caspase-Glo® 3/7)
This luminescent assay quantifies the activity of the key executioner caspases, caspase-3 and caspase-7, as a measure of apoptosis induction.
Experimental Workflow:
Caption: "Add-mix-measure" workflow for the Caspase-Glo® 3/7 assay.
Methodology:
-
Cell Plating and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence readings. Treat cells with a dose range of AT-406 or controls for a predetermined time (e.g., 24 hours).
-
Reagent Preparation and Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium).
-
Incubation: Mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 30 minutes to 3 hours, protected from light. This step allows for cell lysis and the caspase-driven cleavage of the proluminescent substrate.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of active caspase-3/7.
Conclusion
Smac mimetics like AT-406 represent a targeted therapeutic strategy that exploits the inherent biology of IAP proteins. By inducing the rapid proteasomal degradation of cIAP1 and cIAP2, these agents effectively remove a critical survival checkpoint in cancer cells, leading to the activation of apoptotic pathways. The methodologies outlined in this guide provide a robust framework for researchers to investigate the mechanism and efficacy of IAP antagonists in preclinical models, facilitating the development of novel cancer therapies.
References
- 1. A potent and orally active antagonist of multiple inhibitor of apoptosis proteins (IAPs) (SM-406/AT-406) in clinical development for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Activity Relationship of "Compound 3": A Bivalent Smac Mimetic Targeting Inhibitor of Apoptosis Proteins
A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth analysis of the structural activity relationship (SAR) of "Compound 3," a potent, cell-permeable, bivalent Smac (Second Mitochondria-derived Activator of Caspases) mimetic. By mimicking the endogenous IAP antagonist Smac, Compound 3 targets and inhibits the activity of Inhibitor of Apoptosis Proteins (IAPs), thereby promoting apoptosis in cancer cells. This document details the quantitative binding affinities, cellular activities, and underlying mechanisms of action, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the key quantitative data for Compound 3 and its relevant analogs, providing a clear comparison of their binding affinities and cellular potencies.
Table 1: Binding Affinity of Smac Mimetics to XIAP BIR Domains
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Compound 3 (Bivalent) | XIAP BIR3 | Fluorescence Polarization | 4 | 230.8 ± 32.8 | [1] |
| XIAP BIR2 | Fluorescence Polarization | 4400 | - | [1] | |
| XIAP (BIR2-BIR3) | Fluorescence Polarization | - | 0.5 and 406 (biphasic) | [1] | |
| Compound 2 (Monovalent) | XIAP BIR3 | Fluorescence Polarization | - | 387.0 ± 33.5 | [1] |
| Smac AVPI peptide | XIAP BIR3 | Fluorescence Polarization | ~480 (Kd) | - |
Table 2: Cellular Activity of Smac Mimetics
| Compound | Cell Line | Assay Type | IC50 (nM) | Observations | Reference |
| Compound 3 (Bivalent) | HL-60 (Leukemia) | Cell Viability | Potent | Induces apoptosis | [1] |
| MDA-MB-231 (Breast Cancer) | Cell Viability | 7 nM to 2 µM range | Effective growth inhibition | ||
| T98G (Glioblastoma) | Cell Viability | Inactive as single agent | Potentiates TRAIL and TNF-α activity | ||
| Monovalent Smac Mimetics | Various Cancer Cell Lines | Cell Viability | Generally higher IC50 than bivalent counterparts | - |
Signaling Pathway and Mechanism of Action
Compound 3 functions by mimicking the N-terminal AVPI motif of the endogenous Smac protein, which is a natural antagonist of IAPs. By binding to the BIR (Baculoviral IAP Repeat) domains of IAPs, particularly XIAP and cIAPs, Smac mimetics relieve the IAP-mediated inhibition of caspases, ultimately leading to apoptosis. The bivalent nature of Compound 3 allows it to concurrently bind to both the BIR2 and BIR3 domains of XIAP, leading to a more potent inhibition compared to monovalent mimetics. This dual engagement effectively neutralizes XIAP's ability to inhibit both initiator (caspase-9, via BIR3) and effector (caspase-3/7, via BIR2) caspases. Furthermore, binding of Smac mimetics to cIAP1 and cIAP2 can induce their auto-ubiquitination and subsequent proteasomal degradation, leading to the activation of the NF-κB pathway and TNFα production, which can further sensitize cancer cells to apoptosis.
Caption: Signaling pathway of Compound 3, a bivalent Smac mimetic.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the structural activity relationship of Compound 3.
Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity of Smac mimetics to IAP BIR domains.
Workflow:
Caption: Workflow for the Fluorescence Polarization binding assay.
Detailed Protocol:
-
Reagent Preparation:
-
A fluorescently labeled Smac peptide (e.g., with 5-carboxyfluorescein) is used as the tracer. The concentration of the tracer is typically kept low (e.g., 1-10 nM) and below the Kd of its interaction with the BIR domain.
-
Recombinant human XIAP BIR3 (residues 241-356) and linker-BIR2-BIR3 (residues 120-356) proteins are expressed and purified.
-
Compound 3 and other test compounds are serially diluted in assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/ml bovine γ-globulin, 0.02% sodium azide).
-
-
Assay Procedure:
-
The assay is performed in black, low-volume 96- or 384-well plates.
-
To each well, add the assay buffer, a fixed concentration of the IAP BIR domain protein, and varying concentrations of the test compound.
-
Initiate the binding reaction by adding a fixed concentration of the fluorescent tracer.
-
Incubate the plate at room temperature for a sufficient time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a suitable plate reader with appropriate excitation and emission filters for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
The data are typically plotted as fluorescence polarization (in mP units) versus the logarithm of the inhibitor concentration.
-
The IC50 values are determined by fitting the data to a four-parameter logistic equation. Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation.
-
Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Workflow:
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., MDA-MB-231) in appropriate media.
-
Seed the cells into a 96-well opaque-walled plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound 3 and other test compounds in culture medium.
-
Treat the cells with the compounds for a specified duration (e.g., 72 hours). Include wells with vehicle (e.g., DMSO) as a negative control.
-
-
Assay Procedure:
-
After the treatment period, equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the logarithm of the compound concentration to determine the IC50 value.
-
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7)
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Workflow:
Caption: Workflow for the Caspase-Glo® 3/7 activity assay.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well white-walled plate as described for the cell viability assay.
-
Treat the cells with Compound 3 at various concentrations for a time period known to induce apoptosis (e.g., 6-24 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents gently and incubate at room temperature for 1-2 hours to allow the caspase-3/7 to cleave the substrate and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of active caspase-3 and -7.
-
The results are often expressed as a fold increase in caspase activity compared to untreated control cells.
-
Co-Immunoprecipitation (Co-IP)
This technique is used to demonstrate the in-cell interaction between Compound 3 and its target IAP proteins.
Workflow:
Caption: Workflow for the Co-Immunoprecipitation assay.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with a biotinylated version of Compound 3 or a vehicle control.
-
Harvest and lyse the cells in a gentle, non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain the integrity of protein complexes.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating them with beads (e.g., protein A/G agarose) to minimize non-specific binding.
-
Incubate the pre-cleared lysates with streptavidin-coated beads to pull down the biotinylated Compound 3 along with any interacting proteins.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove proteins that are not specifically bound to the complex.
-
Elute the captured proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane for Western blot analysis.
-
Probe the membrane with specific antibodies against the IAP proteins of interest (e.g., XIAP, cIAP1) to confirm their interaction with Compound 3.
-
Conclusion
Compound 3 is a potent bivalent Smac mimetic that demonstrates high-affinity binding to XIAP and induces apoptosis in various cancer cell lines. Its bivalency allows for the simultaneous engagement of both the BIR2 and BIR3 domains of XIAP, resulting in a significantly more potent anti-cancer activity compared to its monovalent counterparts. The experimental protocols and data presented in this guide provide a comprehensive framework for the continued investigation and development of Smac mimetics as a promising class of cancer therapeutics. Further SAR studies on the linker and pharmacophore of bivalent Smac mimetics could lead to the discovery of next-generation IAP antagonists with improved efficacy and selectivity.
References
Methodological & Application
Application Notes and Protocols for Apoptosis Inducer 16 (AI16) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the characterization of a novel apoptosis-inducing agent, herein referred to as Apoptosis Inducer 16 (AI16). The protocols outlined below are established methods for assessing the apoptotic effects of a compound in a cell culture setting.
Introduction
Apoptosis, or programmed cell death, is a critical physiological process for maintaining tissue homeostasis.[1][2] Its dysregulation is a hallmark of many diseases, including cancer.[3] Therapeutic strategies aimed at selectively inducing apoptosis in diseased cells are of significant interest in drug development.[3] AI16 is a novel compound under investigation for its potential to induce apoptosis. These notes provide detailed protocols for evaluating the efficacy and mechanism of action of AI16 in vitro.
Data Presentation
Quantitative data from the following experimental protocols should be summarized for clear comparison and analysis.
Table 1: Cytotoxicity of AI16 in Various Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 of AI16 (µM) | Positive Control (e.g., Staurosporine) IC50 (µM) |
| Jurkat | 24 | Data | Data |
| HeLa | 24 | Data | Data |
| MCF-7 | 24 | Data | Data |
| Jurkat | 48 | Data | Data |
| HeLa | 48 | Data | Data |
| MCF-7 | 48 | Data | Data |
IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[4]
Table 2: Quantification of Apoptosis by Annexin V/PI Staining
| Cell Line | AI16 Concentration (µM) | Treatment Duration (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Jurkat | 0 (Control) | 24 | Data | Data |
| Jurkat | IC50/2 | 24 | Data | Data |
| Jurkat | IC50 | 24 | Data | Data |
| Jurkat | 2 x IC50 | 24 | Data | Data |
Table 3: Caspase-3/7 Activity Assay
| Cell Line | AI16 Concentration (µM) | Treatment Duration (hours) | Fold Increase in Caspase-3/7 Activity (vs. Control) |
| Jurkat | 0 (Control) | 12 | 1.0 |
| Jurkat | IC50 | 12 | Data |
| Jurkat | 0 (Control) | 24 | 1.0 |
| Jurkat | IC50 | 24 | Data |
Table 4: Western Blot Analysis of Apoptosis-Related Proteins
| Protein | Treatment (AI16, IC50) | Fold Change in Expression (vs. Control, normalized to loading control) |
| Cleaved Caspase-3 | 24 hours | Data |
| Cleaved PARP | 24 hours | Data |
| Bcl-2 | 24 hours | Data |
| Bax | 24 hours | Data |
| Cytochrome c (cytosolic fraction) | 24 hours | Data |
Experimental Protocols
Cell Culture and Treatment with AI16
This protocol provides a general guideline for the treatment of cells with AI16. Optimization for specific cell lines may be required.
Materials:
-
Cancer cell lines (e.g., Jurkat, HeLa, MCF-7)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (AI16)
-
Vehicle control (e.g., DMSO)
-
Tissue culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Seed cells at an appropriate density to ensure logarithmic growth during the treatment period.
-
Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a stock solution of AI16 in a suitable solvent (e.g., DMSO).
-
Once cells have adhered (for adherent cells) or are in logarithmic growth (for suspension cells), treat them with various concentrations of AI16. Ensure the final concentration of the vehicle control is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Include a vehicle-treated control group.
-
Incubate the cells for the desired time points (e.g., 24, 48 hours).
Determination of IC50 using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of a compound.
Materials:
-
Treated and untreated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Following treatment with AI16 for the desired duration, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log concentration of AI16 and fitting the data to a dose-response curve.
Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with AI16 as described in Protocol 1.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Treated and untreated cells in a 96-well plate
-
Luminescent or colorimetric caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay)
-
Luminometer or spectrophotometer
Procedure:
-
Treat cells with AI16 in a 96-well plate.
-
Add the caspase-3/7 reagent directly to the wells. This reagent typically contains a proluminescent substrate (e.g., containing the DEVD sequence) and components for cell lysis.
-
Incubate at room temperature for the time recommended by the manufacturer.
-
Measure luminescence or absorbance. The signal is proportional to the amount of caspase-3/7 activity.
Western Blot Analysis of Apoptosis Markers
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax, Cytochrome c)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Pathways and Workflows
Caption: General experimental workflow for characterizing this compound.
Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Etoposide (VP-16) as a Representative Apoptosis Inducer
Note: A specific, standardized agent universally recognized as "Apoptosis Inducer 16" could not be identified in publicly available scientific literature. The following application notes and protocols utilize Etoposide (VP-16) , a well-characterized and widely used topoisomerase II inhibitor, as a representative example to demonstrate the induction of apoptosis in vitro for research and drug development purposes.
Introduction
Etoposide (VP-16) is a potent chemotherapeutic agent derived from podophyllotoxin.[1] It is extensively used in cancer research to induce programmed cell death, or apoptosis. Its primary mechanism of action involves the inhibition of DNA topoisomerase II. By stabilizing the covalent intermediate complex between topoisomerase II and DNA, etoposide leads to the accumulation of double-strand breaks in the DNA.[1][2][3] This extensive DNA damage triggers cellular surveillance mechanisms that, if the damage is irreparable, initiate apoptotic pathways to eliminate the compromised cell. Etoposide's effects are most pronounced in the S and G2 phases of the cell cycle.[1]
Mechanism of Action & Signaling Pathway
Etoposide-induced apoptosis is a complex process involving multiple signaling cascades. The DNA damage serves as the initial trigger, activating pathways that converge on the mitochondria (intrinsic pathway) and sometimes involve death receptor signaling (extrinsic pathway).
-
DNA Damage Response: The accumulation of DNA double-strand breaks activates sensor proteins like ATM (Ataxia-Telangiectasia Mutated), which in turn phosphorylates a host of downstream targets, including the tumor suppressor protein p53.
-
p53-Mediated Apoptosis: Activated p53 can halt the cell cycle to allow for DNA repair. If the damage is too severe, p53 translocates to the mitochondria and also acts as a transcription factor to upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax and PUMA.
-
Mitochondrial (Intrinsic) Pathway: The activation of Bax leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates initiator caspase-9.
-
Caspase Cascade: Activated caspase-9 proteolytically cleaves and activates effector caspases, primarily caspase-3 and caspase-7. These effector caspases are responsible for cleaving a multitude of cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
-
Caspase-Independent Mechanisms: Etoposide can also induce apoptosis through caspase-independent mechanisms, for instance, by promoting the nuclear translocation of Apoptosis-Inducing Factor (AIF).
Dosage and Administration In Vitro
The optimal concentration and incubation time for etoposide are highly dependent on the cell line and the specific experimental endpoint. It is crucial to perform a dose-response and time-course experiment to determine the ideal conditions for each new cell line.
General Guidelines:
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. Store in aliquots at -20°C or -80°C, protected from light.
-
Working Concentrations: Etoposide has been shown to be effective across a wide range of concentrations.
-
Low dose (0.5 µM - 10 µM): Often used to induce cell cycle arrest and a more delayed apoptotic response.
-
High dose (10 µM - 150 µM): Typically results in a more rapid and robust apoptotic effect.
-
-
Incubation Time: Apoptotic effects can be observed as early as 4-6 hours and may continue to increase for up to 72 hours. A common range for endpoint analysis is 18-48 hours.
Table 1: Examples of Etoposide Dosage in Various Cell Lines
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | 1.5 µM - 150 µM | 18 hours | Concentration-dependent apoptosis (~22% at 1.5 µM, ~65% at 150 µM). | |
| Human Neuroblastoma (SK-N-AS) | 10 µM - 100 µM | 48 hours | Dose-dependent decrease in proliferation; IC50 of ~50 µM. | |
| Human Lung Carcinoma (H1299) | 0.5 µM | 48 hours | Effective growth inhibition and induction of apoptosis. | |
| Human Leukemia (HL-60) | 10 µM | 4 - 16 hours | Induction of DNA fragmentation, with a maximum at 8 hours. | |
| Human Myeloid Leukemia (U937) | 0.5 µM vs. 50 µM | 24 - 72 hours | Low dose (0.5 µM) induced caspase-2-dependent apoptosis; high dose (50 µM) induced rapid caspase-3-mediated apoptosis. | |
| Human Hepatoma (HepG2) | 50 µM | 16 hours | Induction of caspase-3 activity and PARP cleavage. |
Experimental Protocols
This protocol provides a basic framework for treating cultured cells with etoposide.
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase and approximately 60-70% confluent at the time of treatment.
-
Cell Culture: Culture cells overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Etoposide: Thaw a stock solution of etoposide and prepare serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of etoposide. Include a vehicle control (medium with the same concentration of DMSO used for the highest etoposide dose).
-
Incubation: Return the cells to the incubator for the desired time period (e.g., 18, 24, or 48 hours).
-
Harvesting and Analysis: After incubation, harvest the cells for downstream analysis of apoptosis using methods such as flow cytometry (Annexin V/PI staining), caspase activity assays, or Western blotting.
This protocol details the use of flow cytometry to quantify apoptosis.
-
Induce Apoptosis: Treat cells with etoposide as described in Protocol 1. Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Cell Harvesting: For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle trypsinization. Combine with the supernatant containing floating cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold 1X PBS.
-
Resuspension: Centrifuge again, discard the supernatant, and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (e.g., 100 µg/mL).
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cell populations.
Troubleshooting and Considerations
-
Cell Line Variability: Different cell lines exhibit varying sensitivity to etoposide. A pilot experiment to determine the optimal dose and time is highly recommended.
-
DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically <0.5%).
-
Controls: Always include a positive control (e.g., another known apoptosis inducer) and a negative/vehicle control in every experiment.
-
Confluency: Cell density can influence the apoptotic response. Maintain consistent seeding densities between experiments for reproducible results.
-
Method of Detection: The choice of apoptosis detection assay can influence results. It is often advisable to use multiple complementary methods (e.g., Annexin V staining and a functional assay like caspase-3 activity) to confirm findings.
References
Application Notes and Protocols: Detection of PARP Cleavage Induced by Apoptosis Inducer VP-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis. Its dysregulation is a hallmark of many diseases, including cancer. A key biochemical event in the apoptotic cascade is the cleavage of Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair.[1] During apoptosis, PARP is cleaved by activated caspases, primarily caspase-3 and caspase-7, from its full-length 116 kDa form into an 89 kDa and a 24 kDa fragment. This cleavage inactivates PARP, preventing DNA repair and facilitating cellular disassembly.[2] The detection of the 89 kDa cleaved PARP fragment by Western blot is therefore a widely accepted marker for apoptosis.
VP-16 (Etoposide) is a potent topoisomerase II inhibitor that induces DNA strand breaks, leading to the activation of the intrinsic apoptotic pathway and subsequent PARP cleavage.[3][4] These application notes provide a detailed protocol for inducing apoptosis with VP-16 and detecting PARP cleavage via Western blot, a fundamental technique for assessing the efficacy of pro-apoptotic compounds.
Signaling Pathway of VP-16 Induced Apoptosis and PARP Cleavage
VP-16 induces apoptosis primarily through the intrinsic (mitochondrial) pathway. The process begins with the inhibition of topoisomerase II, leading to DNA double-strand breaks. This DNA damage activates a signaling cascade that converges on the mitochondria, leading to the release of cytochrome c and the activation of effector caspases, which in turn cleave PARP.
References
- 1. researchgate.net [researchgate.net]
- 2. Failure of Poly(ADP-Ribose) Polymerase Cleavage by Caspases Leads to Induction of Necrosis and Enhanced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis by TPA and VP-16 is through translocation of TR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by TPA and VP-16 is through translocation of TR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Anti-Cancer Effects of "Compound 3" SMAC Mimic and TRAIL Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the combination therapy of "Compound 3," a second mitochondria-derived activator of caspases (SMAC) mimic, and TNF-related apoptosis-inducing ligand (TRAIL). This combination has demonstrated potent synergistic effects in inducing apoptosis in various cancer cell lines, offering a promising avenue for cancer treatment.
Introduction
Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a promising anti-cancer agent due to its ability to selectively induce apoptosis in cancer cells while sparing most normal cells.[1][2][3] TRAIL initiates apoptosis by binding to its death receptors, DR4 and DR5, leading to the formation of the death-inducing signaling complex (DISC) and subsequent activation of caspase-8.[1][2] However, many cancer cells exhibit resistance to TRAIL-induced apoptosis. This resistance can be attributed to the overexpression of anti-apoptotic proteins, particularly the Inhibitor of Apoptosis Proteins (IAPs), such as X-linked inhibitor of apoptosis protein (XIAP) and cellular IAP1 (cIAP1).
SMAC mimics, such as the investigational "Compound 3," are small molecules designed to antagonize IAPs, thereby promoting apoptosis. By mimicking the function of the endogenous IAP inhibitor SMAC/DIABLO, these compounds can relieve the IAP-mediated suppression of caspases, thus sensitizing cancer cells to apoptotic stimuli like TRAIL. The combination of a SMAC mimic with TRAIL has been shown to synergistically induce apoptosis in cancer cells that are resistant to either agent alone.
Mechanism of Action
The synergistic effect of "Compound 3" and TRAIL stems from the convergence of two distinct but complementary signaling pathways.
-
TRAIL Pathway (Extrinsic Apoptosis): TRAIL binding to DR4/DR5 triggers the recruitment of FADD and pro-caspase-8 to form the DISC. This proximity leads to the auto-activation of caspase-8, which in turn activates effector caspases like caspase-3 and -7, ultimately leading to the execution of apoptosis.
-
SMAC Mimic Action: "Compound 3" binds to and inhibits IAPs. The inhibition of cIAP1/2 leads to their auto-ubiquitination and proteasomal degradation. This prevents the ubiquitination of key signaling molecules in the TRAIL pathway. The inhibition of XIAP by the SMAC mimic releases the brakes on caspase-3, -7, and -9, allowing for efficient execution of the apoptotic program initiated by TRAIL.
The combination of these actions results in a robust activation of the apoptotic cascade, overcoming the resistance mechanisms present in cancer cells.
Data Presentation
The following tables summarize the quantitative data from studies investigating the synergistic effects of the SMAC mimic LCL-161 and TRAIL on breast cancer cell lines.
Table 1: Effect of LCL-161 and TRAIL on the Viability of Breast Cancer Cell Lines
| Cell Line | Treatment | % Viability (Mean ± SEM) |
| MDA-MB-468 | Control | 100 ± 5 |
| LCL-161 (10 µM) | ~95 ± 5 | |
| TRAIL (100 ng/mL) | ~80 ± 7 | |
| LCL-161 (10 µM) + TRAIL (100 ng/mL) | ~30 ± 6 | |
| CAMA-1 | Control | 100 ± 4 |
| LCL-161 (10 µM) | ~100 ± 5 | |
| TRAIL (100 ng/mL) | ~90 ± 6 | |
| LCL-161 (10 µM) + TRAIL (100 ng/mL) | ~40 ± 8 | |
| MCF-7 | Control | 100 ± 3 |
| LCL-161 (10 µM) | ~100 ± 4 | |
| TRAIL (100 ng/mL) | ~95 ± 5 | |
| LCL-161 (10 µM) + TRAIL (100 ng/mL) | ~90 ± 6 |
Data is estimated from graphical representations in the cited literature and is for illustrative purposes.
Table 2: Induction of Apoptosis by LCL-161 and TRAIL
| Cell Line | Treatment | % Apoptotic Cells (Annexin V positive) |
| MDA-MB-468 | LCL-161 (10 µM) + TRAIL (30 ng/mL) | Significantly Increased vs. single agents |
| CAMA-1 | LCL-161 (10 µM) + TRAIL (30 ng/mL) | Significantly Increased vs. single agents |
Qualitative description based on cited literature.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of "Compound 3" and TRAIL combination therapy.
Protocol 1: Cell Viability Assay (WST-1)
This protocol is for determining the effect of "Compound 3" and TRAIL on cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
Complete cell culture medium
-
96-well cell culture plates
-
"Compound 3" (stock solution)
-
Recombinant human TRAIL (stock solution)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed 6,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of "Compound 3" and TRAIL in complete medium.
-
Add 100 µL of the compound dilutions to the respective wells (for single and combination treatments). Include wells with medium only as a control.
-
Incubate the plate for 24-48 hours.
-
Add 20 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
"Compound 3"
-
Recombinant human TRAIL
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with "Compound 3" and/or TRAIL at the desired concentrations for the indicated time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).
Protocol 3: Western Blot Analysis for Apoptosis Markers
This protocol is for detecting the expression and cleavage of key proteins in the apoptotic pathway.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-caspase-8, anti-caspase-3, anti-PARP, anti-XIAP, anti-cIAP1, anti-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cell pellets in RIPA buffer on ice.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using an imaging system.
Protocol 4: Co-Immunoprecipitation for DISC Analysis
This protocol is used to analyze the components of the death-inducing signaling complex (DISC).
Materials:
-
Treated cells
-
Co-IP lysis buffer (non-denaturing)
-
Antibody for immunoprecipitation (e.g., anti-Flag for Flag-tagged TRAIL, or anti-DR5)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Treat cells with Flag-tagged TRAIL and/or "Compound 3".
-
Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate with magnetic beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using an elution buffer or by boiling in sample buffer.
-
Analyze the eluted proteins by Western blot using antibodies against DISC components (e.g., FADD, caspase-8, DR5).
Conclusion
The combination of "Compound 3," a SMAC mimic, and TRAIL represents a promising therapeutic strategy to overcome resistance to apoptosis in cancer cells. The provided application notes and protocols offer a framework for researchers to investigate the synergistic effects of this combination therapy, elucidate the underlying molecular mechanisms, and evaluate its potential for clinical translation. Careful execution of these experiments will provide valuable insights into the efficacy of this dual-pronged attack on cancer.
References
Application Notes: Synergistic Induction of Apoptosis by Doxorubicin and Bcl-2 Inhibitors in Cancer Cells
For research use only. Not for use in diagnostic procedures.
Introduction
Doxorubicin is a potent anthracycline antibiotic widely used in cancer chemotherapy. Its primary mechanisms of action include DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and the induction of apoptosis.[1][2][3] However, cancer cells can develop resistance to doxorubicin, often through the overexpression of anti-apoptotic proteins such as Bcl-2.[4][5] The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway. Overexpression of Bcl-2 prevents the release of cytochrome c from the mitochondria, thereby blocking caspase activation and subsequent cell death.
This document provides detailed application notes and protocols for studying the synergistic apoptotic effects of doxorubicin in combination with a Bcl-2 inhibitor, using ABT-737 as a representative example. ABT-737 is a small molecule inhibitor that binds to and neutralizes Bcl-2, Bcl-xL, and Bcl-w, thereby restoring the apoptotic signaling cascade. The combination of doxorubicin and a Bcl-2 inhibitor has been shown to overcome Bcl-2 mediated resistance and enhance the induction of apoptosis in various cancer cell lines.
Signaling Pathway
The combination of doxorubicin and a Bcl-2 inhibitor like ABT-737 targets both the DNA damage and the intrinsic apoptosis pathways, leading to a synergistic anti-cancer effect. Doxorubicin induces DNA damage, which activates p53 and other DNA damage response pathways. This leads to the upregulation of pro-apoptotic BH3-only proteins (e.g., PUMA, Noxa), which in a sensitive cell would activate Bax and Bak to induce mitochondrial outer membrane permeabilization (MOMP). However, in resistant cells, overexpressed Bcl-2 sequesters these pro-apoptotic proteins, preventing MOMP. ABT-737 directly inhibits Bcl-2, releasing the pro-apoptotic proteins. This allows for the doxorubicin-induced apoptotic signal to proceed, leading to MOMP, cytochrome c release, apoptosome formation, and subsequent caspase activation, culminating in apoptosis.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. ABT-737 overcomes Bcl-2 mediated resistance to doxorubicin-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.biu.ac.il [cris.biu.ac.il]
Application Notes and Protocols for Apoptosis Inducer 16 (Utilizing Staurosporine as a Representative Compound)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. Apoptosis inducers are compounds that can trigger this cell death cascade, making them valuable tools in basic research and promising candidates for therapeutic development.
This document provides detailed application notes and protocols for assessing the effect of "Apoptosis Inducer 16" on cell viability using two common assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay. As "this compound" is a placeholder, we will use Staurosporine , a well-characterized and potent broad-spectrum protein kinase inhibitor known to induce apoptosis in a wide range of cell types, as a representative compound for all experimental examples and data.[1][2][3][4] Staurosporine triggers apoptosis primarily through the intrinsic (mitochondrial) pathway.[1]
Mechanism of Action: Staurosporine-Induced Apoptosis
Staurosporine induces apoptosis through the inhibition of a wide array of protein kinases. This broad inhibition disrupts normal cellular signaling, leading to the activation of the intrinsic apoptosis pathway. Key events in this pathway include the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which leads to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors like Smac/DIABLO and AIF (Apoptosis-Inducing Factor) from the mitochondria into the cytoplasm.
Cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3 and -7, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Staurosporine can also induce a caspase-independent cell death pathway, often associated with the nuclear translocation of AIF.
Data Presentation: Cell Viability after Treatment
The following tables summarize representative quantitative data on the effects of Staurosporine on the viability of various cancer cell lines, as measured by MTT and CellTiter-Glo® assays.
Table 1: IC50 Values of Staurosporine in Various Cancer Cell Lines (MTT Assay)
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 24 | ~1.0 |
| A549 | Lung Adenocarcinoma | 24 | ~0.1 |
| HBL-100 | Non-malignant Breast | 48 | 0.05 |
| T47D | Metastatic Breast Cancer | 48 | >0.05 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and passage number.
Table 2: Cell Viability of A549 Cells after Staurosporine Treatment (MTT Assay)
| Staurosporine Concentration (nmol/L) | 24h Incubation (% Viability ± SD) | 48h Incubation (% Viability ± SD) |
| 0 (Control) | 100 ± 5.2 | 100 ± 6.1 |
| 1 | 95.3 ± 4.8 | 88.1 ± 5.5 |
| 10 | 75.6 ± 3.9 | 60.2 ± 4.3 |
| 100 | 48.2 ± 3.1 | 35.7 ± 2.9 |
Data adapted from a representative study.
Table 3: IC50 Values of Staurosporine in Various Cancer Cell Lines (CellTiter-Glo® Assay)
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| Jurkat | T-cell Leukemia | 48 | ~0.02 |
| A549 | Lung Cancer | 72 | ~0.01 |
| SW982 | Soft Tissue Sarcoma | 72 | 0.000983 |
| DOV13 | Ovarian Cancer | 72 | 0.001009 |
IC50 values are highly dependent on the cell line and assay conditions.
Experimental Protocols
MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized formazan solution.
Materials:
-
96-well flat-bottom sterile microplates
-
Cell line of interest
-
Complete cell culture medium
-
This compound (Staurosporine) stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation with Compound: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Addition of MTT: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT and add 100 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Subtract the average absorbance of the medium-only wells from all other readings. Calculate cell viability as a percentage of the vehicle-treated control cells.
CellTiter-Glo® Luminescent Cell Viability Assay
Principle: The CellTiter-Glo® assay is a homogeneous method that quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. The assay reagent lyses the cells and contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP released. This "glow-type" luminescence is stable, with a half-life of over five hours, providing flexibility in measurement time.
Materials:
-
Opaque-walled 96-well sterile microplates (e.g., white plates for luminescence)
-
Cell line of interest
-
Complete cell culture medium
-
This compound (Staurosporine) stock solution (in DMSO)
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Orbital plate shaker
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Include wells with medium only for background control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound dilutions to the wells. Include a vehicle control.
-
Incubation with Compound: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the average luminescence of the medium-only wells from all other readings. Calculate cell viability as a percentage of the vehicle-treated control cells.
Concluding Remarks
The MTT and CellTiter-Glo® assays are robust and reliable methods for assessing cell viability following treatment with apoptosis-inducing agents like "this compound" (represented here by Staurosporine). The choice between the assays may depend on factors such as required sensitivity, throughput, and available equipment. The CellTiter-Glo® assay is generally more sensitive and has a simpler "add-mix-measure" protocol, making it well-suited for high-throughput screening. The MTT assay is a cost-effective and widely used alternative. It is crucial to optimize assay conditions, such as cell seeding density and incubation times, for each specific cell line and compound to ensure accurate and reproducible results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staurosporine | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: "Compound 3" (SMAC Mimic) in Ovarian Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resistance to conventional chemotherapy remains a significant hurdle in the treatment of ovarian cancer. A promising strategy to overcome this resistance is the targeting of apoptotic pathways, which are often dysregulated in cancer cells. "Compound 3," also known as LBW242, is a small molecule Second Mitochondria-derived Activator of Caspase (SMAC) mimic that promotes apoptosis by antagonizing Inhibitor of Apoptosis Proteins (IAPs).[1][2] IAPs, such as XIAP, cIAP1, and cIAP2, are frequently overexpressed in ovarian cancer and contribute to therapeutic resistance by inhibiting caspases, the key executioners of apoptosis.[3][4] By mimicking the endogenous IAP antagonist SMAC, Compound 3 relieves this inhibition, thereby sensitizing cancer cells to apoptotic stimuli.[1] These application notes provide a summary of the effects of Compound 3 in ovarian cancer cell lines and detailed protocols for its experimental application.
Mechanism of Action
Compound 3 functions by binding to the Baculovirus IAP Repeat (BIR) domains of IAP proteins, primarily cIAP1, cIAP2, and XIAP. This interaction prevents the IAPs from binding to and inhibiting caspases. The key steps in the mechanism of action are:
-
IAP Inhibition: Compound 3 binds to the BIR domains of cIAP1 and cIAP2, inducing their auto-ubiquitination and subsequent proteasomal degradation. It also binds to the BIR3 domain of XIAP, preventing it from inhibiting caspase-9.
-
NF-κB Activation: The degradation of cIAPs leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the non-canonical NF-κB pathway. This can lead to the production of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNFα).
-
Caspase Activation: By removing the IAP-mediated inhibition, pro-caspase-8 can be activated. Activated caspase-8 then initiates a caspase cascade, leading to the cleavage and activation of executioner caspases, such as caspase-3.
-
Apoptosis Induction: Activated caspase-3 cleaves essential cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.
The induction of TNFα creates a positive feedback loop, as TNFα can further activate the extrinsic apoptotic pathway through its receptor, TNFR1, amplifying the pro-apoptotic signal.
Caption: Signaling pathway of Compound 3 in ovarian cancer cells.
Data Presentation
Table 1: In Vitro Cell Viability of SMAC Mimics in Ovarian Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 | Reference |
| LBW242 | FLT3-ITD-Ba/F3 | Cell Viability | 0.5 to >1 µM | |
| LBW242 | MV4;11 | Cell Viability | Partial inhibition at 1 µM |
Note: Data for single-agent IC50 values of Compound 3 (LBW242) in common ovarian cancer cell lines like A2780, SKOV3, and OVCAR3 are limited in the reviewed literature. The provided data is from other cancer cell lines to give a general indication of potency. Much of the research focuses on the synergistic effects of Compound 3 with other agents.
Table 2: Apoptosis Induction by LBW242 in Ovarian Cancer Cell Lines
| Cell Line | Treatment | Apoptosis (% of cells) | Reference |
| A2780WT | Control | ~5% | |
| LBW242 (10 µM) | ~10% | ||
| TRAIL (50 ng/mL) | ~15% | ||
| LBW242 + TRAIL | ~50% | ||
| SKOV3 | Control | ~8% | |
| LBW242 (10 µM) | ~20% | ||
| TRAIL (50 ng/mL) | ~12% | ||
| LBW242 + TRAIL | ~60% |
Note: The data clearly indicates that while LBW242 alone has a moderate pro-apoptotic effect, it significantly enhances apoptosis when combined with TRAIL.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of Compound 3 on the viability of ovarian cancer cell lines.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Ovarian cancer cell lines (e.g., A2780, SKOV3, OVCAR3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Compound 3 (or LBW242)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of Compound 3 in complete medium and add 100 µL to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for Compound 3, e.g., DMSO).
-
Incubate the plates for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plates for 15 minutes at room temperature on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in ovarian cancer cells treated with Compound 3 using flow cytometry.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Ovarian cancer cell lines
-
6-well plates
-
Compound 3
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of Compound 3 for the specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization, and collect the supernatant to include any detached apoptotic cells.
-
Wash the cells twice with cold PBS and centrifuge at 1,500 rpm for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
This protocol is for detecting changes in the expression of key apoptosis-related proteins in ovarian cancer cells following treatment with Compound 3.
Materials:
-
Ovarian cancer cell lines
-
Compound 3
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cIAP1, anti-XIAP, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with Compound 3 as described in the previous protocols.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Recommended primary antibodies and starting dilutions:
-
Rabbit anti-cIAP1 (1:1000)
-
Rabbit anti-XIAP (1:1000)
-
Rabbit anti-cleaved caspase-3 (Asp175) (1:1000)
-
Rabbit anti-PARP (1:1000)
-
Mouse anti-β-actin (1:5000)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Conclusion
Compound 3 (LBW242) is a potent SMAC mimic that effectively induces apoptosis in ovarian cancer cell lines, particularly when used in combination with other therapeutic agents like TRAIL. Its mechanism of action involves the inhibition of IAP proteins, leading to the activation of caspases and subsequent programmed cell death. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of Compound 3 in their specific ovarian cancer models. Further investigation into the single-agent activity and the identification of predictive biomarkers will be crucial for the clinical development of SMAC mimics in the treatment of ovarian cancer.
References
"Apoptosis inducer 16" preparation and storage conditions
Application Notes and Protocols for Apoptosis Induction
Introduction
The term "Apoptosis Inducer 16" as a specific molecular entity is not found in the scientific literature. It appears to be a citation placeholder within various research articles. This document, therefore, provides a generalized overview of common apoptosis inducers and the protocols for their use in research settings. The information is intended for researchers, scientists, and drug development professionals working in the field of apoptosis.
Common Apoptosis Inducers
A variety of chemical and physical agents are utilized to induce apoptosis in experimental settings. The choice of inducer often depends on the cell type and the specific signaling pathway being investigated.
Chemical Inducers:
-
Staurosporine: A potent protein kinase inhibitor that induces apoptosis in a wide range of cell types.[1][2]
-
Irofulven (MGI 114): A novel anti-cancer agent that is a potent inducer of apoptosis in various tumor cells.[3]
-
Hydrogen Peroxide (H₂O₂): A reactive oxygen species (ROS) that is widely used to induce apoptosis through oxidative stress.[4][5]
-
Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL): A cytokine that induces apoptosis primarily in cancer cells by binding to death receptors.
Physical Inducers:
-
Ultraviolet (UV) Radiation: A physical agent that can trigger apoptosis by causing DNA damage.
Preparation and Storage of Chemical Apoptosis Inducers
Proper preparation and storage of apoptosis inducers are critical for ensuring their stability and activity. The following are general guidelines, and it is essential to consult the manufacturer's specific instructions for each compound.
| Inducer | Preparation | Storage |
| Staurosporine | Prepare a stock solution in an organic solvent such as DMSO. | Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles. |
| Irofulven | Dissolve in a suitable solvent as recommended by the supplier. | Store protected from light at a specified temperature, typically -20°C. |
| Hydrogen Peroxide | Dilute from a concentrated stock solution in an appropriate buffer or cell culture medium immediately before use. | Store the concentrated stock solution at 2-8°C, protected from light. |
| TRAIL | Reconstitute the lyophilized protein in sterile, pyrogen-free water or a recommended buffer. | Store the lyophilized protein at -20°C or -80°C. Store the reconstituted solution in aliquots at -80°C to avoid freeze-thaw cycles. |
Experimental Protocols
The following are detailed protocols for common assays used to study apoptosis.
Cell Culture and Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Inducer Preparation: Prepare the desired concentrations of the apoptosis inducer by diluting the stock solution in a complete cell culture medium.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the apoptosis inducer. An untreated control group and a vehicle control group (if the inducer is dissolved in a solvent like DMSO) should be included.
-
Incubation: Incubate the cells for the desired period (e.g., 4, 12, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Reagent Preparation: Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
MTT Addition: Following the treatment period, add the MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Detection (Annexin V/PI Staining)
Annexin V/Propidium Iodide (PI) staining is a common flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2 family members and caspases.
-
Protein Extraction: Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the apoptosis-related proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Data Summary
The following tables summarize typical concentrations and incubation times for various apoptosis inducers as described in the literature.
Table 1: Concentrations of Chemical Apoptosis Inducers
| Inducer | Cell Type | Concentration | Reference |
| Staurosporine | Human Thyrocytes | 0.025–1 μM | |
| Irofulven | LNCaP-Pro5 Prostate Cancer Cells | 10 μmol/L | |
| TRAIL | SK-Hep1 Hepatoma Cells | 250 ng/mL | |
| Hydrogen Peroxide | 293T Cells | 1 mM |
Table 2: Incubation Times for Apoptosis Induction
| Inducer | Cell Type | Incubation Time | Reference |
| Staurosporine | Human Thyrocytes | 24 hours | |
| Irofulven | LNCaP-Pro5 Prostate Cancer Cells | 4 hours (treatment), up to 16 hours (post-incubation) | |
| TRAIL | SK-Hep1 Hepatoma Cells | 6 - 24 hours | |
| UV Radiation | Human Thyrocytes | 48 hours (post-irradiation) |
Signaling Pathways and Experimental Workflows
Diagram 1: Intrinsic Apoptosis Pathway
Caption: A simplified diagram of the intrinsic (mitochondrial) apoptosis pathway.
Diagram 2: Experimental Workflow for Studying Apoptosis
Caption: A typical experimental workflow for the induction and analysis of apoptosis.
References
Application Notes: High-Throughput Screening of "Compound 3," a Smac Mimetic
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate dance of cellular life and death, the Inhibitor of Apoptosis (IAP) proteins serve as critical regulators, often thwarting the natural process of programmed cell death, or apoptosis. This evasion of apoptosis is a hallmark of cancer, making the IAP family of proteins compelling targets for therapeutic intervention. Second Mitochondria-derived Activator of Caspases (Smac) is an endogenous protein that antagonizes IAPs, thereby promoting apoptosis. Small-molecule Smac mimetics, such as "Compound 3," have been developed to replicate this function, offering a promising strategy in oncology drug discovery.
"Compound 3" is a non-peptide, cell-permeable small molecule designed to mimic the N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) motif of mature Smac. This mimicry allows it to bind to the Baculoviral IAP Repeat (BIR) domains of key IAP proteins, primarily XIAP, cIAP1, and cIAP2. By doing so, "Compound 3" disrupts the inhibitory interaction between IAPs and caspases, the key executioners of apoptosis. Furthermore, the binding of Smac mimetics to cIAP1 and cIAP2 can induce their auto-ubiquitination and subsequent proteasomal degradation, leading to the activation of the non-canonical NF-κB pathway and TNFα-dependent apoptosis.[1][2]
High-throughput screening (HTS) plays a pivotal role in the discovery and characterization of Smac mimetics like "Compound 3." HTS enables the rapid and efficient evaluation of large compound libraries to identify and characterize molecules that modulate the activity of IAP proteins. This document provides detailed application notes and protocols for the use of "Compound 3" in various HTS formats, including biochemical and cell-based assays.
Signaling Pathway of Smac Mimetics
Smac mimetics like "Compound 3" intervene in the apoptosis signaling cascade at a critical juncture. The diagram below illustrates the mechanism of action.
Quantitative Data Summary
The following table summarizes the binding affinities and cellular potencies of "Compound 3" and a well-characterized bivalent Smac mimetic, SM-164, for comparison. This data is crucial for assay development and interpretation of screening results.
| Compound | Target | Assay Type | Parameter | Value (nM) | Reference |
| Compound 3 | XIAP BIR3 | Biochemical (FP) | IC50 | 57 | |
| SM-164 | XIAP (BIR2-BIR3) | Biochemical (FP) | Ki | 0.56 | [3] |
| SM-164 | cIAP1 (BIR2-BIR3) | Biochemical (FP) | Ki | 0.31 | [3] |
| SM-164 | cIAP2 (BIR3) | Biochemical (FP) | Ki | 1.1 | [4] |
| SM-164 | XIAP (BIR2-BIR3) | Biochemical (FP) | IC50 | 1.39 | |
| SM-164 | HL-60 cells | Cell-based (Apoptosis) | EC50 | ~1 |
Experimental Protocols for High-Throughput Screening
The following are detailed protocols for robust and scalable HTS assays to identify and characterize Smac mimetics like "Compound 3".
Biochemical Assay: Fluorescence Polarization (FP)
This assay directly measures the binding of "Compound 3" to the BIR3 domain of XIAP by monitoring changes in the polarization of a fluorescently labeled Smac-derived peptide.
Workflow Diagram:
Detailed Protocol:
-
Reagents and Materials:
-
Assay Buffer: 100 mM Potassium Phosphate (pH 7.5), 100 µg/mL Bovine Gamma Globulin, 0.02% Sodium Azide.
-
XIAP BIR3 Protein: Recombinant human XIAP BIR3 domain (residues 241-356).
-
Fluorescent Tracer: A synthetic peptide corresponding to the N-terminus of Smac (e.g., AVPI) labeled with a fluorophore such as fluorescein.
-
"Compound 3": Stock solution in 100% DMSO.
-
Controls: Positive control (e.g., a known potent Smac mimetic like SM-164), Negative control (DMSO vehicle).
-
Assay Plates: Black, low-volume 384-well plates.
-
Plate Reader: Capable of measuring fluorescence polarization.
-
-
Assay Procedure:
-
Prepare serial dilutions of "Compound 3" and control compounds in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
To each well of the 384-well plate, add 10 µL of the fluorescent tracer solution (final concentration ~5 nM).
-
Add 10 µL of the XIAP BIR3 protein solution (final concentration ~30 nM).
-
Add 10 µL of the serially diluted "Compound 3" or control compounds.
-
For control wells:
-
Maximum Polarization (Pmax): Add 10 µL of DMSO vehicle instead of the compound.
-
Minimum Polarization (Pmin): Add 10 µL of a high concentration of a known potent inhibitor or no XIAP BIR3 protein.
-
-
Seal the plate and incubate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of "Compound 3" using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])
-
Plot the % Inhibition against the logarithm of the "Compound 3" concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Assess the quality of the assay by calculating the Z' factor from the control wells. A Z' factor ≥ 0.5 is generally considered excellent for HTS.
-
Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This homogeneous assay measures the disruption of the interaction between a donor-labeled XIAP-BIR3 and an acceptor-labeled Smac peptide by "Compound 3."
Detailed Protocol:
-
Reagents and Materials:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
Donor-labeled XIAP BIR3: His-tagged XIAP BIR3 labeled with a long-lifetime donor fluorophore (e.g., Europium or Terbium chelate).
-
Acceptor-labeled Smac Peptide: Biotinylated Smac peptide labeled with an acceptor fluorophore (e.g., APC or a suitable dye).
-
Detection Reagents: Streptavidin-conjugated acceptor and an anti-His antibody conjugated to the donor.
-
"Compound 3": Stock solution in 100% DMSO.
-
Controls: Positive control (known inhibitor), Negative control (DMSO).
-
Assay Plates: Low-volume, white 384-well plates.
-
Plate Reader: TR-FRET capable plate reader.
-
-
Assay Procedure:
-
Prepare serial dilutions of "Compound 3" in assay buffer.
-
Add 5 µL of the diluted "Compound 3" or controls to the wells.
-
Add 5 µL of a 2X solution of the donor-labeled XIAP BIR3.
-
Add 5 µL of a 2X solution of the acceptor-labeled Smac peptide.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of the detection reagent mixture.
-
Incubate for 60-120 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal (ratio of acceptor emission to donor emission).
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC50 value as described for the FP assay.
-
Biochemical Assay: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based proximity assay measures the disruption of the XIAP-BIR3 and Smac peptide interaction by "Compound 3."
Detailed Protocol:
-
Reagents and Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.01% Tween-20, 0.1% BSA.
-
His-tagged XIAP BIR3.
-
Biotinylated Smac Peptide.
-
AlphaScreen Donor Beads: Streptavidin-coated.
-
AlphaScreen Acceptor Beads: Nickel chelate.
-
"Compound 3": Stock solution in 100% DMSO.
-
Controls: Positive and negative controls.
-
Assay Plates: White, 384-well OptiPlates.
-
Plate Reader: AlphaScreen-capable plate reader.
-
-
Assay Procedure:
-
Prepare serial dilutions of "Compound 3" in assay buffer.
-
Add 5 µL of the diluted "Compound 3" or controls to the wells.
-
Add 5 µL of a 2X solution of His-tagged XIAP BIR3.
-
Add 5 µL of a 2X solution of biotinylated Smac peptide.
-
Incubate for 30-60 minutes at room temperature.
-
In subdued light, add 10 µL of a 2X mixture of Donor and Acceptor beads.
-
Incubate for 60-90 minutes at room temperature in the dark.
-
Read the AlphaScreen signal.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC50 value as described for the FP assay.
-
Cell-Based Assay: Caspase-Glo® 3/7 Apoptosis Assay
This luminescent assay measures the induction of apoptosis in cancer cells treated with "Compound 3" by quantifying the activity of caspases 3 and 7.
Workflow Diagram:
Detailed Protocol:
-
Reagents and Materials:
-
Cancer Cell Line: A cell line known to be sensitive to Smac mimetics (e.g., MDA-MB-231 breast cancer cells).
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
"Compound 3": Stock solution in DMSO.
-
TNFα (optional): To sensitize cells to Smac mimetic-induced apoptosis.
-
Caspase-Glo® 3/7 Assay Reagent: (Promega).
-
Assay Plates: White, clear-bottom 384-well plates.
-
Luminometer.
-
-
Assay Procedure:
-
Seed cells into 384-well plates at a density that will result in 70-80% confluency at the time of the assay.
-
Incubate the plates overnight.
-
Prepare serial dilutions of "Compound 3" in cell culture medium. A corresponding set of dilutions with a low concentration of TNFα (e.g., 1-10 ng/mL) can also be prepared.
-
Remove the old medium from the cells and add the medium containing the diluted "Compound 3" or controls.
-
Incubate for a predetermined time (e.g., 24-48 hours).
-
Equilibrate the plate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of the cell culture medium in each well.
-
Mix on a plate shaker for 30-60 seconds and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the fold induction of caspase activity relative to the vehicle-treated control.
-
Plot the fold induction against the logarithm of the "Compound 3" concentration to determine the EC50 value.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the high-throughput screening and characterization of "Compound 3" and other Smac mimetics. The combination of biochemical and cell-based assays allows for a comprehensive understanding of a compound's mechanism of action, from direct target engagement to the induction of a biological response. The successful implementation of these HTS strategies will undoubtedly accelerate the discovery and development of novel IAP antagonists as potential cancer therapeutics.
References
- 1. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SM-164: A Novel, Bivalent Smac Mimetic That Induces Apoptosis and Tumor Regression by Concurrent Removal of the Blockade of cIAP-1/2 and XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Utilizing Lentiviral Transduction of the Pro-Apoptotic Protein Bax for Cancer Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to chemotherapy is a significant obstacle in cancer treatment. A common mechanism by which cancer cells evade the cytotoxic effects of therapeutic agents is through the dysregulation of apoptosis, or programmed cell death. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with an imbalance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members often contributing to drug resistance.
The pro-apoptotic protein Bax, a key member of the Bcl-2 family, plays a crucial role in initiating apoptosis by translocating to the mitochondria, where it oligomerizes and forms pores in the outer mitochondrial membrane. This leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and executing cell death.[1][2] Downregulation or inactivation of Bax is a common feature in many cancers, contributing to chemoresistance.[3]
Lentiviral vectors are highly efficient tools for gene delivery, capable of transducing a wide range of dividing and non-dividing cells with high efficiency and stable, long-term transgene expression.[4][5] This makes them an ideal system for re-introducing or overexpressing genes like BAX in cancer cell lines to study their impact on drug sensitivity.
These application notes provide a comprehensive overview and detailed protocols for utilizing lentiviral transduction to express Bax in cancer cells for the purpose of investigating and potentially overcoming drug resistance.
Signaling Pathway of Bax-Mediated Apoptosis
Cellular stress signals, such as those induced by chemotherapy, trigger the activation and translocation of Bax from the cytosol to the mitochondrial outer membrane. There, Bax undergoes a conformational change, leading to its oligomerization and the formation of pores. This permeabilization of the mitochondrial membrane is a critical point of no return in the apoptotic process. The release of cytochrome c into the cytosol initiates the formation of the apoptosome, a protein complex that activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.
Caption: Bax-mediated intrinsic pathway of apoptosis.
Experimental Workflow for Resistance Studies
The general workflow for investigating the role of Bax in overcoming drug resistance involves the generation of a Bax-overexpressing stable cell line using lentiviral transduction, followed by a series of assays to assess the cellular response to chemotherapeutic agents.
Caption: Experimental workflow for lentiviral Bax transduction and resistance studies.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies investigating the effect of Bax overexpression on drug sensitivity and apoptosis in cancer cell lines.
Table 1: Effect of Lentiviral Bax Overexpression on Chemotherapy IC50 Values
| Cell Line | Chemotherapeutic Agent | Control IC50 (µM) | Bax-Overexpressing IC50 (µM) | Fold Sensitization | Reference |
| MCF-7 (Breast Cancer) | Cisplatin | 15.2 ± 2.1 | 5.8 ± 0.9 | 2.6 | |
| MCF-7 (Breast Cancer) | Etoposide | 28.5 ± 3.5 | 11.2 ± 1.8 | 2.5 | |
| HCC-9204 (Hepatocellular Carcinoma) | Adriamycin | 1.8 ± 0.3 | 0.6 ± 0.1 | 3.0 | |
| Ovarian Cancer Primary Cells | Cisplatin | ~25 | ~10 | 2.5 | |
| Prostate Cancer Cells (NRP-154) | TGF-β (ng/mL) | >10 | 2.5 | >4.0 |
Table 2: Effect of Lentiviral Bax Overexpression on Apoptosis Rate
| Cell Line | Treatment | Control Apoptosis Rate (%) | Bax-Overexpressing Apoptosis Rate (%) | Fold Increase in Apoptosis | Reference |
| HCC-9204 (Hepatocellular Carcinoma) | Untreated | 3.6 ± 0.5 | 27.2 ± 3.1 | 7.6 | |
| HCC-9204 (Hepatocellular Carcinoma) | Adriamycin | 12.1 ± 1.8 | 45.3 ± 4.2 | 3.7 | |
| OCI-Ly-7 (B-cell Lymphoma) | Untreated | 1.4 ± 0.15 | 0.7 ± 0.1 | - | |
| Ovarian Cancer Cells | Untreated | <5 | ~20-40 | ~4-8 |
Note: The data presented are illustrative and may be derived from studies using various methods of gene delivery, including but not limited to lentiviral transduction. The specific values can vary depending on the cell line, drug, and experimental conditions.
Detailed Experimental Protocols
Protocol 1: Lentiviral Vector Production
This protocol describes the production of lentiviral particles carrying the human BAX gene in HEK293T cells.
Materials:
-
pLenti-C-mGFP-P2A-Puro-BAX (or similar lentiviral expression vector)
-
psPAX2 (packaging plasmid)
-
pMD2.G (envelope plasmid)
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine 3000)
-
0.45 µm syringe filters
Procedure:
-
Day 1: Seed HEK293T Cells: Seed 5 x 10^6 HEK293T cells in a 10 cm tissue culture dish in 10 mL of DMEM with 10% FBS. Incubate at 37°C with 5% CO2 overnight. Cells should be 70-80% confluent at the time of transfection.
-
Day 2: Transfection:
-
In a sterile tube, prepare the DNA mixture in 500 µL of Opti-MEM:
-
10 µg of pLenti-BAX transfer plasmid
-
7.5 µg of psPAX2 packaging plasmid
-
2.5 µg of pMD2.G envelope plasmid
-
-
In a separate sterile tube, add the transfection reagent to 500 µL of Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells. Gently swirl the dish to ensure even distribution.
-
Incubate at 37°C with 5% CO2.
-
-
Day 3: Change Medium: After 12-16 hours, carefully remove the transfection medium and replace it with 10 mL of fresh, pre-warmed DMEM with 10% FBS.
-
Day 4 & 5: Harvest Lentivirus:
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile centrifuge tube. Add 10 mL of fresh complete DMEM to the cells.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.
-
Centrifuge the collected supernatant at 500 x g for 10 minutes at 4°C to pellet any cells or debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
The filtered viral supernatant can be used immediately or aliquoted and stored at -80°C. It is recommended to determine the viral titer before use.
-
Protocol 2: Lentiviral Transduction of Cancer Cells
This protocol outlines the transduction of a target cancer cell line with the produced Bax-expressing lentivirus.
Materials:
-
Target cancer cell line
-
Complete growth medium for the target cell line
-
Lentiviral supernatant (from Protocol 1)
-
Polybrene (8 mg/mL stock solution)
-
Puromycin (or other appropriate selection antibiotic)
Procedure:
-
Day 1: Seed Target Cells: Seed 1 x 10^5 target cells per well in a 6-well plate in 2 mL of their complete growth medium. Incubate overnight.
-
Day 2: Transduction:
-
On the day of transduction, the cells should be approximately 50-70% confluent.
-
Remove the medium and add 1 mL of fresh medium containing Polybrene to a final concentration of 8 µg/mL. Polybrene enhances transduction efficiency.
-
Add the desired amount of lentiviral supernatant. The multiplicity of infection (MOI) should be optimized for each cell line. A range of MOIs (e.g., 1, 5, 10) is recommended for initial experiments.
-
Incubate the cells at 37°C with 5% CO2 for 12-24 hours.
-
-
Day 3: Change Medium: Remove the virus-containing medium and replace it with 2 mL of fresh complete growth medium.
-
Day 4 onwards: Antibiotic Selection:
-
After 48 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the medium. The optimal puromycin concentration must be determined for each cell line by performing a kill curve.
-
Replace the medium with fresh puromycin-containing medium every 2-3 days until all non-transduced control cells have died.
-
Expand the surviving, stably transduced cells for subsequent experiments.
-
Protocol 3: MTT Assay for Cell Viability and IC50 Determination
This protocol is for assessing the effect of Bax overexpression on the sensitivity of cancer cells to a chemotherapeutic agent.
Materials:
-
Bax-overexpressing and control cancer cells
-
96-well plates
-
Chemotherapeutic agent of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
Procedure:
-
Seed Cells: Seed 5,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate overnight.
-
Drug Treatment: Prepare serial dilutions of the chemotherapeutic agent. Add 100 µL of the drug dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 4: Annexin V/PI Apoptosis Assay
This protocol is for quantifying the percentage of apoptotic and necrotic cells following drug treatment.
Materials:
-
Bax-overexpressing and control cancer cells
-
6-well plates
-
Chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of the chemotherapeutic agent for a specified time (e.g., 24, 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA, and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis. Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Protocol 5: Western Blot for Bax and Cleaved Caspase-3 Expression
This protocol is to confirm the overexpression of Bax and to assess the activation of the apoptotic pathway by detecting cleaved caspase-3.
Materials:
-
Bax-overexpressing and control cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-Bax, anti-cleaved caspase-3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction and Quantification: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The detection of a band at ~17/19 kDa for cleaved caspase-3 indicates apoptosis activation.
Conclusion
The use of lentiviral vectors to overexpress the pro-apoptotic protein Bax in cancer cells is a powerful strategy for studying the mechanisms of drug resistance. The protocols provided herein offer a comprehensive framework for generating stable Bax-overexpressing cell lines and subsequently evaluating their sensitivity to chemotherapeutic agents. By quantifying changes in cell viability, apoptosis rates, and the expression of key apoptotic markers, researchers can gain valuable insights into the potential of Bax-mediated apoptosis as a therapeutic strategy to overcome chemoresistance in cancer.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Overexpression of bax sensitizes breast cancer MCF-7 cells to cisplatin and etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overexpression of Bax induces apoptosis and enhances drug sensitivity of hepatocellular cancer-9204 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vetdergikafkas.org [vetdergikafkas.org]
- 5. Overexpression of Bax sensitizes prostate cancer cells to TGF-beta induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Apoptosis Inducer 16 (Apo-16)
Welcome to the technical support center for Apoptosis Inducer 16 (Apo-16). This resource is designed to assist researchers, scientists, and drug development professionals in investigating potential off-target effects of Apo-16 during their experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in cell lines that are not the primary target for Apo-16. Could this be an off-target effect?
A1: Yes, cytotoxicity in non-target cell lines is a strong indicator of potential off-target effects. It is crucial to determine if the observed cell death is due to the intended apoptotic pathway or another mechanism. We recommend performing a dose-response curve in both your target and non-target cell lines to compare the IC50 values. A significant difference in potency can provide initial clues. Further investigation using the protocols outlined in this guide is recommended.
Q2: Our gene expression analysis after Apo-16 treatment shows unexpected changes in pathways unrelated to apoptosis. How should we interpret this?
A2: Unanticipated changes in gene expression are a common sign of off-target activity. Apo-16 might be interacting with unintended molecular targets, leading to the activation or inhibition of various signaling pathways. To investigate this further, we suggest performing pathway analysis on your gene expression data to identify the most significantly affected pathways. Subsequently, you can use specific inhibitors or activators of these pathways to see if the off-target effects of Apo-16 are modulated.
Q3: We are seeing inconsistent results in our apoptosis assays with Apo-16. What could be the cause?
A3: Inconsistent results in apoptosis assays can arise from several factors, including variability in cell culture conditions, improper sample handling, issues with reagents, and incorrect instrument settings.[1] It is also important to consider that different apoptosis assays measure distinct events in the apoptotic process, which can lead to varied outcomes.[1] For instance, an Annexin V assay detects early apoptotic events, while a TUNEL assay identifies later-stage DNA fragmentation.[2][3] Ensure you are using a consistent protocol and consider using multiple, complementary apoptosis assays to confirm your findings.
Q4: Can off-target effects of Apo-16 manifest as something other than cell death?
A4: Absolutely. Off-target effects are not limited to cytotoxicity. They can include alterations in cell morphology, proliferation rates, differentiation status, or metabolic activity. Careful observation of your cell cultures for any phenotypic changes following Apo-16 treatment is essential.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues that may arise during the investigation of Apo-16's off-target effects.
| Observed Issue | Potential Cause | Recommended Action |
| High background in apoptosis assays | 1. Reagent concentration too high.[1] 2. Inadequate washing steps. 3. Cell clumping. | 1. Titrate reagents to determine the optimal concentration. 2. Increase the number and duration of wash steps. 3. Ensure single-cell suspension before analysis. |
| No apoptotic signal in positive controls | 1. Inactive or degraded reagents. 2. Incorrect assay timing. 3. Insufficient drug concentration or treatment duration. | 1. Use fresh reagents and verify their activity. 2. Perform a time-course experiment to identify the optimal endpoint. 3. Optimize drug concentration and treatment time. |
| Discrepancy between different apoptosis assays | 1. Assays measure different stages of apoptosis. 2. Off-target effects interfering with one assay's readout. | 1. Use a combination of assays that measure early and late apoptotic events. 2. Investigate the mechanism of action of Apo-16 in more detail to identify potential interferences. |
| Variable IC50 values across experiments | 1. Inconsistent cell seeding density. 2. Variations in compound preparation. 3. Changes in cell culture media or supplements. | 1. Standardize cell seeding protocols. 2. Prepare fresh stock solutions of Apo-16 for each experiment. 3. Use a consistent source and lot of media and supplements. |
Experimental Protocols
Here are detailed protocols for key experiments to investigate the off-target effects of this compound.
Protocol 1: Kinase Profiling Assay
Objective: To identify potential off-target kinase interactions of Apo-16.
Methodology:
-
Compound Preparation: Prepare a stock solution of Apo-16 in DMSO. Serially dilute the compound to the desired concentrations for the assay.
-
Kinase Panel: Select a diverse panel of kinases for screening. This can be a commercially available panel or a custom-designed one based on preliminary data.
-
Binding Assay: Perform a competitive binding assay. Incubate a fixed concentration of a fluorescently labeled ATP-competitive ligand with each kinase in the presence of varying concentrations of Apo-16.
-
Detection: Measure the displacement of the fluorescent ligand using an appropriate plate reader. A decrease in the fluorescent signal indicates that Apo-16 is binding to the kinase.
-
Data Analysis: Calculate the percentage of inhibition for each kinase at each concentration of Apo-16. Determine the IC50 value for any kinases that show significant inhibition.
Protocol 2: Off-Target Cellular Screening using a Cell Microarray
Objective: To identify potential off-target binding of Apo-16 to human plasma membrane and secreted proteins.
Methodology:
-
Compound Labeling: Covalently attach a fluorescent label to Apo-16 without compromising its activity.
-
Cell Microarray: Utilize a commercially available cell microarray platform where individual cell lines overexpress a large library of human plasma membrane and secreted proteins.
-
Incubation: Incubate the labeled Apo-16 with the cell microarray.
-
Washing: Perform stringent washing steps to remove non-specific binding.
-
Imaging: Image the microarray using a high-content imager to detect fluorescence.
-
Hit Identification: Identify the "hit" cells that show significant fluorescence, indicating binding of labeled Apo-16 to the overexpressed protein.
-
Confirmation: Validate the identified off-targets using secondary assays, such as co-immunoprecipitation or surface plasmon resonance.
Protocol 3: Gene Expression Profiling by RNA-Sequencing
Objective: To obtain a global view of the transcriptional changes induced by Apo-16 and identify affected off-target pathways.
Methodology:
-
Cell Treatment: Treat both target and non-target cell lines with Apo-16 at a relevant concentration (e.g., IC50) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the treated cells using a standard RNA extraction kit.
-
Library Preparation: Prepare RNA-sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes between Apo-16 treated and control samples.
-
Perform pathway enrichment analysis (e.g., using Gene Ontology or KEGG) to identify signaling pathways that are significantly altered by Apo-16 treatment.
-
Visualizations
Caption: Workflow for investigating off-target effects of Apo-16.
Caption: On-target vs. potential off-target signaling of Apo-16.
Caption: Decision tree for troubleshooting inconsistent apoptosis data.
References
Technical Support Center: "Compound 3" SMAC Mimic
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing "Compound 3," a SMAC mimic, in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address potential challenges and clarify underlying resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is "Compound 3" and how does it work?
A1: "Compound 3" is a small-molecule SMAC (Second Mitochondria-derived Activator of Caspases) mimetic. It is designed to mimic the action of the endogenous SMAC/DIABLO protein.[1][2] Specifically, it binds to the BIR (Baculoviral IAP Repeat) domains of Inhibitor of Apoptosis Proteins (IAPs) such as XIAP, cIAP1, and cIAP2.[3][4][5] This binding antagonizes the IAPs, preventing them from inhibiting caspases and leading to the induction of apoptosis in cancer cells.
Q2: What are the primary resistance mechanisms to "Compound 3" and other SMAC mimetics?
A2: Resistance to SMAC mimetics like "Compound 3" can arise from several mechanisms:
-
Upregulation of cIAP2: Some cancer cells evade apoptosis by upregulating cIAP2. Although initially degraded, cIAP2 can rebound and become refractory to further degradation, thus inhibiting cell death.
-
NF-κB Survival Signaling: "Compound 3" can induce the activation of the NF-κB pathway through autocrine TNF-α signaling. This activation can lead to the expression of anti-apoptotic genes, which protects cancer cells from apoptosis.
-
Lack of TNF-α Production: The ability of a tumor to produce and respond to TNF-α is crucial for the anti-tumor effect of many SMAC mimetics.
-
Inactivating Caspase-8 Mutations: While some studies show this can render cells more susceptible when combined with other treatments, mutations in the caspase cascade can be a general mechanism of apoptosis resistance.
Q3: Why am I not observing apoptosis in my cells after treatment with "Compound 3"?
A3: A lack of apoptosis could be due to several factors. First, ensure that your cell line is sensitive to SMAC mimetics as a single agent, as many require co-treatment with another agent like TNF-α to induce cell death. If co-treating, confirm that your cells express the TNF receptor. Additionally, consider the resistance mechanisms mentioned in Q2, such as the upregulation of cIAP2 or activation of pro-survival NF-κB signaling. It is also crucial to verify the activity of your "Compound 3" stock and optimize the concentration and incubation time for your specific cell line.
Troubleshooting Guides
Problem 1: Inconsistent or No Caspase-3 Activation
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inactive Compound | Verify the integrity and activity of your "Compound 3" stock. Prepare fresh dilutions for each experiment. |
| Sub-optimal Concentration | Perform a dose-response experiment to determine the optimal concentration of "Compound 3" for your cell line. |
| Insufficient Incubation Time | Conduct a time-course experiment to identify the optimal time point for caspase-3 activation. |
| Resistant Cell Line | Consider co-treatment with TNF-α or other sensitizing agents. |
| Assay Buffer Issues | Ensure the caspase assay buffer has the correct pH (7.2-7.5) and contains a fresh reducing agent like DTT. |
| Low Protein Concentration | Increase the number of cells used for lysate preparation to ensure the caspase-3 level is within the detection limit. |
Problem 2: Unexpected Activation of NF-κB Pathway Leading to Cell Survival
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Autocrine TNF-α Signaling | "Compound 3" can induce TNF-α secretion, which then activates NF-κB. Confirm TNF-α production using ELISA and consider using a TNF-α neutralizing antibody. |
| Constitutive NF-κB Activation | Some cell lines have constitutively active NF-κB. Assess baseline NF-κB activity before treatment. |
| Off-target Effects | While designed to be specific, rule out off-target effects by using a structurally related inactive control compound if available. |
| Synergistic Treatment Strategy | Combine "Compound 3" with an NF-κB inhibitor to block the pro-survival signaling and enhance apoptosis. |
Quantitative Data
Table 1: Binding Affinities of "Compound 3" and Related SMAC Mimetics
| Compound | Target | IC50 (nM) |
| Compound 3 | XIAP BIR3 | 57 |
| Compound 3 | XIAP (BIR2-BIR3) | 376 |
| Monovalent SMAC Mimetic 1 | XIAP BIR3 | 91 |
| Bivalent SMAC Mimetic 4 | XIAP (BIR2-BIR3) | 1.39 |
| SMAC AVPI peptide | XIAP (BIR2-BIR3) | 10,396 |
Table 2: Cellular Activity of "Compound 3" and a Bivalent SMAC Mimetic in HL-60 Cells
| Compound | Concentration (nM) | Apoptosis (%) |
| Untreated Control | - | 9 |
| Compound 3 | 1000 | 25 |
| Bivalent SMAC Mimetic 4 | 1 | 17 |
| Bivalent SMAC Mimetic 4 | 10 | 57 |
| Bivalent SMAC Mimetic 4 | 100 | 69 |
Experimental Protocols
Protocol 1: Caspase-3 Activity Assay (Colorimetric)
This protocol is adapted from standard colorimetric caspase-3 assays.
-
Cell Lysate Preparation:
-
Induce apoptosis in your cell line by treating with "Compound 3" at the desired concentration and for the optimal time.
-
Pellet 1-5 x 10^6 cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 50 µL of chilled Lysis Buffer (e.g., containing HEPES, DTT, EDTA, and CHAPS).
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate (e.g., using a Bradford assay).
-
-
Assay Procedure:
-
Dilute 50-200 µg of protein to 50 µL with Cell Lysis Buffer for each assay.
-
Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.
-
Add 5 µL of the 4 mM DEVD-pNA substrate (200 µM final concentration).
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Read the samples at 400-405 nm in a microplate reader.
-
Protocol 2: Western Blot for cIAP1 Degradation
This protocol outlines the steps to assess the degradation of cIAP1 following treatment with a SMAC mimetic.
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of "Compound 3" for the desired time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against cIAP1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate. Use an antibody against a housekeeping protein (e.g., actin or tubulin) as a loading control.
-
Visualizations
Caption: "Compound 3" binds to and inhibits IAPs, leading to caspase activation and apoptosis.
Caption: "Compound 3" can induce NF-κB, promoting cell survival and resistance.
Caption: A logical workflow for troubleshooting experiments with "Compound 3".
References
- 1. Overcoming chemotherapy drug resistance by targeting inhibitors of apoptosis proteins (IAPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Characterization of A Potent, Non-Peptide, Cell-Permeable, Bivalent Smac Mimetic that Concurrently Targets both the BIR2 and BIR3 Domains in XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Potent Bivalent Smac Mimetic (SM-1200) Achieving Rapid, Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Apoptosis Inducer 16 Concentration
Frequently Asked Questions (FAQs)
Troubleshooting Guide
-
-
Solution: Perform a dose-response experiment to determine the optimal concentration. Test a broad range of concentrations (e.g., from low nanomolar to high micromolar) to identify the IC50 value for your cells.
-
-
Possible Cause 2: Insufficient Incubation Time. The treatment duration may not be long enough to induce a measurable apoptotic response.
-
Possible Cause 3: Cell Line Resistance. Your cell line may be inherently resistant to single-agent Smac mimetic treatment due to low endogenous TNFα production.
-
Possible Cause 4: Poor Cell Health. Cells that are unhealthy, have a high passage number, or are contaminated may not respond appropriately to stimuli.
-
Solution: Ensure you are using healthy, low-passage cells that are free from contamination (e.g., mycoplasma).
-
Problem 2: I am observing high levels of cell death, but it doesn't appear to be apoptosis (e.g., significant necrosis).
-
Possible Cause: Excessively High Concentration. Very high concentrations of an apoptosis inducer can sometimes lead to necrotic cell death.
Problem 3: My results are inconsistent between experiments.
-
Possible Cause 1: Inconsistent Cell Density. The number of cells seeded can affect their response to treatment.
-
Solution: Ensure that you seed the same number of cells for each experiment and that they are in the logarithmic growth phase at the time of treatment.
-
-
Quantitative Data: IC50 Values of Smac Mimetics in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (Single Agent) | IC50 (in Combination) | Reference |
| Birinapant | HCC38 | Triple-Negative Breast Cancer | 0.63 µM | - | |
| HCC70 | Triple-Negative Breast Cancer | 0.47 µM | - | ||
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.71 µM | - | ||
| HS578T | Triple-Negative Breast Cancer | 0.21 µM | - | ||
| WM9 | Melanoma | 2.4 nM | - | ||
| WTH202 | Melanoma | > 10 µM | 1.8 nM (with 1 ng/mL TNFα) | ||
| WM793B | Melanoma | > 10 µM | 2.5 nM (with 1 ng/mL TNFα) | ||
| LCL161 | Hep3B | Hepatocellular Carcinoma | 10.23 µM | - | |
| PLC5 | Hepatocellular Carcinoma | 19.19 µM | - | ||
| WSU-DLCL2 | B-cell Lymphoma | 0.22 µM | - | ||
| Raji | B-cell Lymphoma | > 50 µM | - | ||
| Various HNSCC | Head and Neck Squamous Cell Carcinoma | 32 - 95 µM | - | ||
| Neuroblastoma Cell Lines | Neuroblastoma | 49.4 - 77.9 µM | - |
Experimental Protocols
-
Cell Seeding: Seed your cancer cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Incubation: Incubate the cells for a predetermined time (a common starting point is 48 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a resazurin-based assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the data and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Harvesting: After incubation, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC (or another fluorochrome) and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Visualizations
Caption: Signaling pathway of this compound.
References
- 1. Birinapant Enhances Gemcitabine’s Anti-tumor Efficacy in Triple-Negative Breast Cancer by Inducing Intrinsic Pathway–Dependent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The SMAC mimetic LCL-161 displays antitumor activity in preclinical models of rituximab-resistant B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Birinapant (TL32711) | IAP inhibitor | CAS 1260251-31-7 | SMAC peptido-mimetic antagonist | InvivoChem [invivochem.com]
Technical Support Center: Apoptosis Inducer 16 (Apo-16)
Welcome to the technical support center for Apoptosis Inducer 16 (Apo-16). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of Apo-16 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for Apo-16 stock solutions?
A1: We recommend preparing a 10 mM stock solution of Apo-16 in anhydrous DMSO.[1][2] Once prepared, aliquot the stock solution into small, tightly sealed amber vials to minimize exposure to light and moisture and store at -20°C or -80°C for long-term stability.[3] For short-term storage (up to one month), -20°C is sufficient. For longer periods (up to 6 months), -80°C is recommended.[3] Avoid repeated freeze-thaw cycles.[3]
Q2: What is the general stability of Apo-16 in aqueous solutions and cell culture media?
A2: Apo-16, like many small molecules, may exhibit limited stability in aqueous solutions at 37°C. Its stability can be influenced by the pH of the medium and the presence of components in the cell culture media, such as certain amino acids or vitamins. Serum proteins in the media can sometimes enhance the stability of compounds. We strongly advise performing a stability test in your specific cell culture medium prior to conducting extensive experiments.
Q3: How can I determine the optimal concentration of Apo-16 for inducing apoptosis in my cell line?
A3: The effective concentration of Apo-16 is cell-line specific. It is recommended to perform a dose-response experiment to determine the optimal concentration for your particular cell model. A typical starting point for many apoptosis inducers is a 1:1000 dilution of a stock solution (e.g., adding 1 µL of a 10 mM stock to 1 mL of culture medium for a final concentration of 10 µM). Test a range of concentrations (e.g., 1, 5, 10, 20 µM) and incubation times (e.g., 12, 24, 48 hours) to identify the optimal conditions for apoptosis induction.
Q4: What are the key molecular markers to confirm Apo-16-induced apoptosis?
A4: Key molecular markers for confirming apoptosis include the activation of caspases, particularly caspase-3 and caspase-9, and the cleavage of their substrates like PARP (Poly (ADP-ribose) polymerase). An increase in the levels of cleaved caspase-3, cleaved caspase-9, and cleaved PARP, detectable by western blotting, indicates the activation of the apoptotic cascade.
Troubleshooting Guides
This section addresses common issues that researchers may encounter during their experiments with Apo-16.
Problem 1: No or low levels of apoptosis are detected after treatment with Apo-16.
| Possible Cause | Suggested Solution |
| Degraded Apo-16 | Ensure Apo-16 has been stored correctly (low temperature, protected from light). Prepare fresh dilutions from a new stock aliquot for each experiment. |
| Suboptimal Concentration or Duration | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. |
| Cell Health and Confluency | Use cells in the logarithmic growth phase and ensure they are at an optimal confluency (typically 70-80%) at the time of treatment. |
| Cell Line Resistance | Some cell lines may be resistant to apoptosis induction by this specific pathway. Consider using a different cell line or a combination of inducers. |
Problem 2: High variability in apoptosis induction between replicates.
| Possible Cause | Suggested Solution |
| Inconsistent Sample Handling | Ensure precise and consistent timing for sample collection and processing. Handle cells gently throughout the experiment. |
| Incomplete Solubilization | Confirm the complete dissolution of Apo-16 in the stock solution and its proper dilution in the cell culture medium. |
| Analytical Method Issues | If using methods like HPLC-MS for stability assessment, validate the analytical method for linearity, precision, and accuracy. |
Problem 3: Rapid degradation of Apo-16 in cell culture medium.
| Possible Cause | Suggested Solution |
| Inherent Instability | The compound may be inherently unstable in aqueous solutions at 37°C. |
| Media Components | Components in the media, such as certain amino acids or vitamins, could be reacting with the compound. |
| pH Instability | The pH of the media may be affecting the stability of Apo-16. |
| Actionable Steps | - Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess inherent aqueous stability.- Test stability in media with and without serum.- Analyze stability in different types of cell culture media to identify any specific reactive components.- Ensure the pH of the media is stable throughout the experiment. |
Experimental Protocols
Protocol 1: Assessing the Stability of Apo-16 in Cell Culture Media
This protocol outlines a general procedure to determine the stability of Apo-16 in a specific cell culture medium using HPLC-MS.
Materials:
-
Apo-16
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% FBS
-
24-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Cold acetonitrile with an internal standard
-
HPLC-MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of Apo-16 in anhydrous DMSO.
-
Prepare the cell culture medium with and without 10% FBS.
-
Prepare a working solution of Apo-16 by diluting the stock solution in the respective media to a final concentration of 10 µM.
-
-
Experimental Setup:
-
Add 1 mL of the 10 µM Apo-16 working solution to triplicate wells of a 24-well plate for each condition (media with and without serum).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.
-
-
Sample Processing:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing an internal standard to precipitate proteins and extract the compound.
-
Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Analysis:
-
Analyze the supernatant using a validated HPLC-MS method to determine the concentration of Apo-16.
-
Plot the percentage of Apo-16 remaining versus time to determine the stability profile.
-
Representative Stability Data for Apo-16:
| Time (hours) | % Apo-16 Remaining (without FBS) | % Apo-16 Remaining (with 10% FBS) |
| 0 | 100 | 100 |
| 2 | 85 | 95 |
| 8 | 60 | 88 |
| 24 | 35 | 75 |
| 48 | 15 | 60 |
Visualizations
References
Technical Support Center: Apoptosis Inducer 16 (Apo16)
Welcome to the technical support center for Apoptosis Inducer 16 (Apo16). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Apo16 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges, particularly the observation of inconsistent caspase activation.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound (Apo16)?
A1: this compound (Apo16) is designed to primarily induce apoptosis through the intrinsic (mitochondrial) pathway. This process is typically initiated by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[1][2][3] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and the subsequent formation of the apoptosome, which activates the initiator caspase-9.[4][5] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, leading to the execution of apoptosis.
Q2: We are observing variable or weak caspase-3/7 activation after treating our cells with Apo16. What could be the cause?
A2: Inconsistent caspase activation is a common issue in apoptosis research and can be attributed to several factors:
-
Cell Line Specificity: Different cell lines have varying sensitivities to apoptotic stimuli due to their unique genetic backgrounds and protein expression profiles. Some cell lines may have lower expression levels of essential apoptotic proteins or higher levels of inhibitors of apoptosis (IAPs).
-
Experimental Conditions: Suboptimal concentrations of Apo16, incorrect incubation times, or issues with cell health and passage number can all contribute to inconsistent results.
-
Activation of Caspase-Independent Pathways: Apo16 may also induce caspase-independent cell death pathways. This can be mediated by the release of other mitochondrial proteins like Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG), which can translocate to the nucleus and cause DNA fragmentation without caspase activation.
-
Concurrent Autophagy: In some instances, the cellular response to a compound can involve a balance between apoptosis and autophagy. If autophagy is upregulated, it might delay or diminish the apoptotic response.
Q3: How can we confirm if caspase-independent pathways are being activated by Apo16 in our model?
A3: To investigate the involvement of caspase-independent pathways, you can perform the following experiments:
-
Use of Pan-Caspase Inhibitors: Treat your cells with Apo16 in the presence and absence of a pan-caspase inhibitor, such as Z-VAD-FMK. If cell death still occurs in the presence of the inhibitor, it strongly suggests a caspase-independent mechanism.
-
Western Blot for AIF and EndoG: Analyze the subcellular localization of AIF and EndoG. In caspase-independent apoptosis, these proteins will translocate from the mitochondria to the nucleus. You can assess this by performing western blots on nuclear and cytoplasmic fractions.
-
Assess Mitochondrial Membrane Potential: Use dyes like TMRE or JC-1 to measure changes in the mitochondrial membrane potential, which is often altered during intrinsic pathway activation, regardless of subsequent caspase involvement.
Q4: What are the key differences between caspase-dependent and caspase-independent apoptosis?
A4: The primary distinction lies in the executioner molecules. Caspase-dependent apoptosis relies on the activation of the caspase cascade, leading to the cleavage of specific cellular substrates. In contrast, caspase-independent apoptosis is mediated by other proteins, such as AIF and EndoG, that are released from the mitochondria. While both pathways can lead to DNA fragmentation, the morphology of the dying cells and the specific molecular markers will differ.
Troubleshooting Guide: Inconsistent Caspase Activation
This guide provides a systematic approach to troubleshooting inconsistent caspase activation when using Apo16.
| Observation | Potential Cause | Recommended Action |
| Weak or no caspase-3/7 activation | 1. Suboptimal Apo16 concentration or incubation time. 2. Cell line is resistant. 3. Reagent instability. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions. 2. Test Apo16 in a sensitive control cell line (e.g., Jurkat) to confirm its activity. 3. Ensure proper storage and handling of Apo16. |
| High cell death but low caspase activity | 1. Activation of caspase-independent pathways. 2. Necrotic cell death at high Apo16 concentrations. | 1. Co-treat with a pan-caspase inhibitor (Z-VAD-FMK) and assess cell viability. 2. Analyze for markers of caspase-independent death (AIF/EndoG nuclear translocation). 3. Perform an LDH release assay to check for necrosis. |
| Inconsistent results between experiments | 1. Variation in cell culture conditions (passage number, confluency). 2. Inconsistent reagent preparation. | 1. Use cells within a consistent, low passage number range. 2. Standardize cell seeding density and treatment confluency. 3. Prepare fresh dilutions of Apo16 for each experiment from a validated stock solution. |
| Caspase-9 is activated, but not caspase-3 | 1. Blockade downstream of caspase-9. 2. High expression of IAPs (Inhibitor of Apoptosis Proteins) like XIAP. | 1. Check for the expression and cleavage of caspase-3 by Western blot. 2. Investigate the expression levels of IAPs in your cell line. 3. Consider co-treatment with an IAP antagonist. |
Visualizing Signaling Pathways and Workflows
Apo16 Proposed Signaling Pathway
Caption: Proposed primary signaling pathway for Apo16-induced apoptosis.
Troubleshooting Workflow for Inconsistent Caspase Activation
Caption: A logical workflow for troubleshooting inconsistent caspase activation.
Key Experimental Protocols
Protocol 1: Caspase-3/7 Activity Assay (Fluorometric)
Objective: To quantify the activity of effector caspases 3 and 7 in response to Apo16 treatment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (Apo16)
-
Caspase-3/7 substrate (e.g., Ac-DEVD-AMC)
-
Lysis buffer (e.g., 10 mM HEPES, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT, pH 7.4)
-
96-well black, clear-bottom plates
-
Fluorometer (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight.
-
Treatment: Treat cells with various concentrations of Apo16 and appropriate vehicle controls. Include a positive control (e.g., staurosporine). Incubate for the desired time period.
-
Cell Lysis:
-
Aspirate the media from the wells.
-
Wash the cells once with ice-cold PBS.
-
Add 50 µL of lysis buffer to each well and incubate on ice for 15 minutes.
-
-
Caspase Activity Measurement:
-
Prepare a 2X caspase substrate reaction buffer containing the fluorogenic substrate (e.g., 100 µM Ac-DEVD-AMC).
-
Add 50 µL of the 2X reaction buffer to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the fluorescence using a fluorometer.
-
Analysis: Background subtract the fluorescence values from a blank well (lysis buffer and reaction buffer only). Normalize the data to the vehicle control.
Protocol 2: Western Blot for Cleaved Caspase-3 and PARP
Objective: To qualitatively assess the activation of caspase-3 and the cleavage of its substrate, PARP.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (Apo16)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with Apo16 in 6-well plates or larger culture dishes.
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS and scrape them into 100-200 µL of ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Look for the appearance of the cleaved (active) form of caspase-3 and the cleaved fragment of PARP. Use β-actin as a loading control.
References
- 1. FK-16 derived from the anticancer peptide LL-37 induces caspase-independent apoptosis and autophagic cell death in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of caspase-dependent and caspase-independent pathways of apoptosis in the premature rupture of the membranes: A case-control study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Modulation of Apoptotic Pathways by Gammaherpesviruses [frontiersin.org]
- 4. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
"Apoptosis inducer 16" variability between experimental batches
Welcome to the technical support center for Apoptosis Inducer 16 (Apo-16). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to experimental variability between batches of Apo-16.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Apo-16) and what is its mechanism of action?
This compound (Apo-16), also known as Compound 3, is a bivalent Smac mimic.[1] It functions by effectively binding to the BIR2 and BIR3 domains of Inhibitor of Apoptosis Proteins (IAPs), thereby inducing cancer cell apoptosis.[1] By mimicking the endogenous protein Smac/DIABLO, Apo-16 relieves the IAP-mediated inhibition of caspases, leading to the activation of the apoptotic cascade.
Q2: What is the expected signaling pathway activated by Apo-16?
As a Smac mimic, Apo-16 is expected to primarily activate the intrinsic apoptotic pathway. By antagonizing IAPs (specifically XIAP, cIAP1, and cIAP2), Apo-16 allows for the activation of initiator caspase-9 and effector caspases-3 and -7. This ultimately leads to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis. In some cellular contexts, particularly in the presence of death receptor ligands like TNFα, Smac mimetics can also potentiate the extrinsic apoptotic pathway.
Q3: Why am I observing different levels of apoptosis between different batches of Apo-16?
Batch-to-batch variability in the potency of small molecule compounds can arise from several factors during synthesis and purification. These can include minor differences in purity, the presence of inactive isomers, or variations in the salt form or solvation state of the compound. Such variations can affect the effective concentration and, consequently, the biological activity of the inducer.
Q4: How can I ensure the quality and consistency of a new batch of Apo-16?
It is crucial to perform a quality control check on each new batch of Apo-16 before its use in critical experiments. This should involve a dose-response experiment to determine the EC50 (half-maximal effective concentration) for apoptosis induction in a standardized cancer cell line. Comparing the EC50 value of the new batch to that of a previously validated batch will help ensure consistency.
Troubleshooting Guides
Problem 1: Reduced or No Apoptosis Induction with a New Batch of Apo-16
If a new batch of Apo-16 is showing significantly lower efficacy compared to previous batches, consider the following troubleshooting steps:
Potential Cause & Troubleshooting Step
-
Incorrect Stock Concentration:
-
Verification: Re-measure the concentration of your stock solution using a reliable method such as UV-Vis spectrophotometry, if the molar extinction coefficient is known.
-
Preparation: Prepare a fresh stock solution from the lyophilized powder, ensuring complete dissolution. Sonication may aid in dissolving the compound.
-
-
Compound Degradation:
-
Storage: Confirm that the compound has been stored according to the manufacturer's recommendations (typically at -20°C or -80°C, protected from light and moisture).
-
Handling: Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into single-use volumes.
-
-
Lower Potency of the New Batch:
-
EC50 Determination: Perform a dose-response experiment using a sensitive cell line and compare the EC50 value to a previously validated batch. A significant rightward shift in the dose-response curve indicates lower potency.
-
-
Cell Line Variability:
-
Cell Health: Ensure that the cells used for the experiment are healthy, within a low passage number, and free from contamination.
-
Consistency: Use a consistent cell density and confluency for all experiments, as these factors can influence the cellular response to apoptosis inducers.
-
Problem 2: Increased Off-Target Effects or Cellular Toxicity
If a new batch of Apo-16 is causing unexpected cellular phenotypes or toxicity at concentrations that were previously well-tolerated, investigate the following:
Potential Cause & Troubleshooting Step
-
Presence of Impurities:
-
Purity Analysis: If possible, assess the purity of the compound using methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
-
Contact Supplier: Contact the supplier to inquire about the purity specifications and any known impurities for that specific batch.
-
-
Higher Potency of the New Batch:
-
EC50 Determination: A significant leftward shift in the dose-response curve compared to previous batches indicates higher potency. Adjust the working concentration accordingly.
-
-
Solvent Toxicity:
-
Vehicle Control: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across experiments and is at a non-toxic level for your specific cell line. Always include a vehicle-only control.
-
Experimental Protocols
Protocol 1: Determination of EC50 for Apo-16 using a Caspase-3/7 Activity Assay
This protocol outlines a method to determine the potency of a new batch of Apo-16 by measuring caspase-3/7 activity.
Materials:
-
Validated and new batches of Apo-16
-
Cancer cell line sensitive to Smac mimetics (e.g., SK-OV-3, MDA-MB-231)
-
Cell culture medium and supplements
-
96-well white, clear-bottom plates
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of both the validated and new batches of Apo-16 in cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add the prepared Apo-16 dilutions.
-
Incubation: Incubate the plate for a predetermined time required to induce apoptosis (e.g., 24 hours).
-
Caspase Activity Measurement: Following the manufacturer's instructions for the Caspase-Glo® 3/7 Assay, add the reagent to each well and incubate.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the log of the Apo-16 concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the EC50 value for each batch.
Data Presentation:
| Batch ID | Lot Number | EC50 (nM) for Caspase-3/7 Activation |
| Validated Batch | V-12345 | 50 |
| New Batch 1 | N-67890 | 55 |
| New Batch 2 | N-11223 | 150 |
In this example, New Batch 1 shows comparable potency to the validated batch, while New Batch 2 is significantly less potent.
Protocol 2: Western Blot Analysis of Apoptosis Markers
This protocol can be used to confirm the mechanism of action and assess the effectiveness of Apo-16 by observing the cleavage of key apoptotic proteins.
Materials:
-
Apo-16
-
Sensitive cancer cell line
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-XIAP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with a validated and a new batch of Apo-16 at a concentration known to induce apoptosis (e.g., 2x EC50). Include a vehicle control.
-
Lysis: After the desired incubation period (e.g., 24 hours), wash the cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, run the samples on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
Data Presentation:
| Treatment | Cleaved PARP (89 kDa) | Cleaved Caspase-3 (17/19 kDa) | XIAP | β-actin (Loading Control) |
| Vehicle Control | - | - | +++ | +++ |
| Validated Batch | +++ | +++ | + | +++ |
| New Batch | +++ | +++ | + | +++ |
A successful experiment will show an increase in cleaved PARP and cleaved Caspase-3, and a decrease in XIAP levels in cells treated with a potent batch of Apo-16 compared to the vehicle control.
Visualizations
Caption: Signaling pathway of this compound (Apo-16).
Caption: Quality control workflow for new batches of Apo-16.
References
"Compound 3" Smac mimic long-term storage and stability testing
This technical support center provides essential information for researchers, scientists, and drug development professionals working with "Compound 3," a bivalent Smac mimic. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is "Compound 3" and what is its mechanism of action?
A1: "Compound 3" is a bivalent, non-peptidic small molecule that functions as a Smac (Second Mitochondria-derived Activator of Caspases) mimetic. It is designed to antagonize the function of Inhibitor of Apoptosis Proteins (IAPs), specifically targeting XIAP, cIAP1, and cIAP2.[1][2] By mimicking the endogenous Smac protein, "Compound 3" binds to the BIR (Baculoviral IAP Repeat) domains of these IAPs, thereby relieving their inhibitory effects on caspases and promoting apoptosis.[1][3][4] Its bivalent nature allows for concurrent targeting of multiple BIR domains, leading to enhanced potency compared to monovalent Smac mimetics.
Q2: What are the recommended long-term storage conditions for "Compound 3"?
A2: For optimal stability, "Compound 3" should be stored under the following conditions. For general guidance on small molecule stability, it is recommended to follow established protocols.
Table 1: Recommended Long-Term Storage Conditions for "Compound 3"
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Lyophilized Powder) | -20°C or -80°C | Up to 2 years | Store in a tightly sealed container with a desiccant to prevent moisture absorption. Protect from light. |
| 2-8°C | Up to 6 months | For shorter-term storage. Ensure the container is well-sealed. | |
| Stock Solution (in DMSO) | -20°C or -80°C | Up to 3 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Use anhydrous DMSO to minimize degradation due to moisture. |
Q3: How should I prepare a stock solution of "Compound 3"?
A3: It is recommended to prepare a high-concentration stock solution in anhydrous dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and then further diluted in aqueous buffers or cell culture media for experiments. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: What are the primary cellular targets of "Compound 3"?
A4: "Compound 3" is a pan-IAP inhibitor, with high binding affinity for XIAP, cIAP1, and cIAP2. By inhibiting these proteins, it disrupts their ability to suppress caspase activity and promote cell survival signals.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with "Compound 3".
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no cellular activity | Compound Degradation: Improper storage or handling may have led to the degradation of "Compound 3". | 1. Confirm the storage conditions and age of the compound. 2. Prepare a fresh stock solution from a new vial of lyophilized powder. 3. Perform a stability check of your stock solution using the protocol provided below. |
| Cell Line Resistance: The cell line used may have intrinsic or acquired resistance to Smac mimetics. This can be due to low IAP expression or upregulation of anti-apoptotic proteins. | 1. Verify the expression levels of XIAP, cIAP1, and cIAP2 in your cell line. 2. Consider co-treatment with other agents, such as TNFα or TRAIL, which can sensitize cells to Smac mimetics. | |
| Precipitation in aqueous solution | Poor Solubility: "Compound 3," like many small molecules, may have limited solubility in aqueous buffers, especially at higher concentrations. | 1. Ensure the final DMSO concentration from the stock solution is kept to a minimum. 2. Prepare fresh dilutions in pre-warmed media or buffer just before use. 3. Gentle vortexing or sonication can aid in dissolution. 4. If precipitation persists, consider using a different formulation approach, such as encapsulation in nanoparticles for in vivo studies. |
| Inconsistent results between experiments | Variability in experimental conditions: Minor differences in cell density, incubation time, or reagent preparation can lead to variability. | 1. Standardize all experimental parameters, including cell seeding density and treatment duration. 2. Ensure consistent and thorough mixing when preparing dilutions. 3. Aliquot stock solutions to minimize variability from freeze-thaw cycles. |
| Off-target effects: At high concentrations, Smac mimetics may have off-target effects that can influence experimental outcomes. | 1. Perform dose-response experiments to determine the optimal concentration range for your cell line. 2. Include appropriate negative controls to assess non-specific effects. |
Experimental Protocols
Protocol 1: Long-Term Stability Testing of "Compound 3" by RP-HPLC
This protocol outlines a method to assess the stability of "Compound 3" in solution over time.
1. Materials:
-
"Compound 3" (lyophilized powder)
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade
-
Low-binding microcentrifuge tubes
-
Incubator
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
2. Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of "Compound 3" in anhydrous DMSO.
-
Preparation of Working Solutions: Dilute the stock solution with PBS (pH 7.4) to a final concentration of 100 µg/mL in low-binding microcentrifuge tubes. Prepare enough aliquots for all time points.
-
Incubation: Incubate the working solutions at the desired temperatures (e.g., 4°C, 25°C, and 37°C).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, and 1 week), take an aliquot from each temperature condition for analysis.
-
Sample Preparation for HPLC:
-
To 100 µL of the incubated sample, add 100 µL of ACN with 0.1% TFA to precipitate proteins and halt degradation.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to an HPLC vial.
-
-
RP-HPLC Analysis:
-
Inject the sample onto a C18 column.
-
Use a gradient elution with Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in ACN).
-
Monitor the elution profile at an appropriate UV wavelength (e.g., 220 nm).
-
The peak corresponding to the intact "Compound 3" should be identified based on its retention time from a freshly prepared standard.
-
-
Data Analysis:
-
Integrate the peak area of the intact "Compound 3" at each time point.
-
Calculate the percentage of "Compound 3" remaining relative to the T=0 time point.
-
Table 2: Representative Stability Data for "Compound 3" in PBS (pH 7.4)
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 24 | 98.5 | 95.2 | 88.7 |
| 48 | 97.1 | 90.8 | 79.1 |
| 72 | 95.8 | 86.5 | 70.3 |
| 168 (1 week) | 92.3 | 75.4 | 55.6 |
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effect of "Compound 3" on a cancer cell line.
1. Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
"Compound 3" stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of "Compound 3" in complete culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Replace the medium in the wells with the medium containing different concentrations of "Compound 3". Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the concentration of "Compound 3" to determine the IC₅₀ value.
Visualizations
Caption: "Compound 3" signaling pathway.
Caption: Workflow for long-term stability testing.
References
Validation & Comparative
A Comparative Analysis of Apoptosis Inducer 16 and Other Bivalent Smac Mimetics
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
In the landscape of targeted cancer therapeutics, Smac mimetics have emerged as a promising class of drugs designed to induce apoptosis in cancer cells by antagonizing Inhibitor of Apoptosis Proteins (IAPs). Bivalent Smac mimetics, in particular, have garnered significant attention due to their enhanced potency compared to their monovalent counterparts. This guide provides a detailed comparison of Apoptosis Inducer 16 against other notable bivalent Smac mimetics, including SM-164, Birinapant, and GDC-0152, with a note on the monovalent LCL161 for broader context. The comparison is based on available preclinical data, focusing on binding affinities, cellular potency, and mechanisms of action.
Mechanism of Action: Targeting IAPs to Induce Apoptosis
Bivalent Smac mimetics are designed to mimic the endogenous pro-apoptotic protein Smac/DIABLO, which, upon its release from the mitochondria, binds to and neutralizes IAPs.[1] IAPs, such as X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2), are frequently overexpressed in cancer cells, contributing to therapeutic resistance.[1] By inhibiting IAPs, Smac mimetics relieve the suppression of caspases, the key executioners of apoptosis, thereby promoting programmed cell death.
The bivalency of these molecules allows for simultaneous interaction with multiple BIR (Baculoviral IAP Repeat) domains on the IAP proteins, leading to high-affinity binding and potent induction of IAP degradation, particularly of cIAP1 and cIAP2.[2][3] This degradation not only liberates caspases but can also trigger a signaling cascade involving TNFα, which can further amplify the apoptotic response in a paracrine or autocrine manner.[4]
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and other selected Smac mimetics. It is important to note that the data presented are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative Binding Affinities (Ki, nM) of Bivalent Smac Mimetics to IAP Proteins
| Compound | XIAP (BIR2-BIR3) | cIAP1 (BIR3) | cIAP2 (BIR3) | Reference |
| This compound | 0.5 - 2.1 | 1 - 3 | 1 - 6 | |
| SM-164 | 0.56 | 0.31 | 1.1 | |
| Birinapant | 45 | <1 | 36 | |
| GDC-0152 | 28 | 17 | 43 |
Note: Data for Birinapant reflects Kd values, which are conceptually similar to Ki values in this context. LCL161 is a monovalent Smac mimetic and is therefore not included in this direct bivalent comparison table.
Table 2: Comparative Cellular Potency (IC50, nM) in Cancer Cell Lines
| Compound | MDA-MB-231 (Breast Cancer) | SK-OV-3 (Ovarian Cancer) | Reference |
| This compound | 0.9 | 11.1 | |
| SM-164 | ~1 (induces apoptosis) | - | |
| Birinapant | Induces >50% cIAP1 loss at 1 nM | Induces cell death | |
| GDC-0152 | Effective tumor growth inhibition in vivo | - |
Note: Direct IC50 values for cell viability are not consistently reported across all studies for all cell lines, hence descriptive data is provided where applicable.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified signaling pathway of bivalent Smac mimetics.
Caption: General experimental workflow for comparing Smac mimetics.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the performance of Smac mimetics. These should be adapted based on specific cell lines and laboratory conditions.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the Smac mimetics (e.g., this compound, Birinapant) for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Caspase-3/7 Activation Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, key executioners of apoptosis.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the Cell Viability Assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.
cIAP1 Degradation Assay (Western Blot)
This assay is used to visualize and quantify the degradation of cIAP1 protein following treatment with Smac mimetics.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Smac mimetics for various time points (e.g., 1, 2, 4, 8 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against cIAP1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of cIAP1 degradation.
Conclusion
This compound demonstrates potent anti-cancer activity, characteristic of a highly effective bivalent Smac mimetic. Its low nanomolar binding affinities for XIAP, cIAP1, and cIAP2, coupled with its potent induction of cell death in cancer cell lines, position it as a significant compound in this class. When compared to other bivalent Smac mimetics such as SM-164, Birinapant, and GDC-0152, this compound exhibits a comparable high-potency profile. However, direct comparative studies are limited, and the relative superiority of one agent over another may be context-dependent, varying with the specific cancer type and its genetic background. The experimental protocols provided herein offer a standardized framework for researchers to conduct their own comparative analyses and further elucidate the therapeutic potential of these promising apoptosis-inducing agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Potent Bivalent Smac Mimetics: Effect of the Linker on Binding to Inhibitor of Apoptosis Proteins (IAPs) and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Potent Bivalent Smac Mimetic (SM-1200) Achieving Rapid, Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of SMAC Mimetics: Compound 3 vs. Birinapant
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent bivalent SMAC mimetics, Compound 3 and Birinapant. By examining their performance based on available experimental data, this document aims to inform strategic decisions in the pursuit of novel cancer therapeutics.
Second Mitochondria-derived Activator of Caspases (SMAC) mimetics have emerged as a promising class of anti-cancer agents that target the Inhibitor of Apoptosis Proteins (IAPs). By mimicking the endogenous SMAC protein, these molecules can neutralize IAPs, thereby promoting apoptosis in cancer cells. This guide focuses on a comparative analysis of two bivalent SMAC mimetics: Compound 3 and Birinapant.
Mechanism of Action: Targeting the IAP Family
Both Compound 3 and Birinapant function by binding to the Baculoviral IAP Repeat (BIR) domains of IAP proteins, primarily XIAP, cIAP1, and cIAP2. This interaction disrupts the ability of IAPs to inhibit caspases, the key executioners of apoptosis.[1][2][3] The bivalent nature of these compounds, possessing two SMAC-mimicking moieties, allows for potent and often cooperative binding to IAPs.[4][5]
Birinapant, a second-generation SMAC mimetic, demonstrates a preferential and high-affinity binding to cIAP1, leading to its rapid degradation. This degradation not only liberates caspases but also activates the non-canonical NF-κB signaling pathway, which can contribute to an anti-tumor immune response. While it also binds to cIAP2 and XIAP, its affinity for cIAP1 is notably strong.
Compound 3, another bivalent SMAC mimetic, has been shown to effectively bind to XIAP, cIAP1, and cIAP2. Its mechanism involves antagonizing the inhibition of caspases by these IAPs, thereby sensitizing cancer cells to apoptotic stimuli such as TNF-α and TRAIL.
Quantitative Data Comparison
The following tables summarize the available quantitative data for Compound 3 and Birinapant, providing a basis for comparing their biochemical and cellular activities. It is important to note that this data is compiled from different studies and direct, head-to-head comparisons under identical experimental conditions are limited.
| Compound | Target IAP | Binding Affinity (Kd/Ki) | Reference |
| Birinapant | cIAP1-BIR3 | <1 nM (Kd) | |
| cIAP2-BIR3 | 108 ± 46 nM (IC50 for degradation) | ||
| XIAP-BIR3 | 66.4 nM (Ki) | ||
| Compound 3 | XIAP-BIR3 | 230.8 ± 32.8 nM (IC50) | |
| cIAP1 | Binds effectively | ||
| cIAP2 | Binds effectively | ||
| Table 1: Comparative Binding Affinities of Birinapant and Compound 3 to IAP Proteins. |
| Compound | Cell Line | Assay | IC50 | Combination | Reference |
| Birinapant | OVCAR3 (Ovarian) | MTT | ~10-100 nM | with Gemcitabine | |
| HT-1376 (Bladder) | MTT | ~1-10 nM | with Gemcitabine | ||
| HL-60 (Leukemia) | MTT | ~1-10 nM | with 5-Azacytidine | ||
| Compound 3 | MDA-MB-231 (Breast) | Cell Growth | 13 nM | Single agent | |
| HL-60 (Leukemia) | Cytotoxicity | Not specified | |||
| Table 2: In Vitro Potency of Birinapant and Compound 3 in Cancer Cell Lines. |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are outlined below.
Fluorescence Polarization (FP) Assay for Binding Affinity
Objective: To determine the binding affinity (Kd or Ki) of SMAC mimetics to purified BIR domains of IAP proteins.
Protocol:
-
Protein Purification: Purify the BIR3 domains of cIAP1, cIAP2, and XIAP.
-
Fluorescent Probe: Utilize a fluorescently labeled SMAC-derived peptide (e.g., AVPI-fluorescein).
-
Competition Assay: In a suitable buffer, incubate a constant concentration of the purified BIR domain and the fluorescent probe with serially diluted concentrations of the SMAC mimetic (Compound 3 or Birinapant).
-
Measurement: Measure the fluorescence polarization at equilibrium using a suitable plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki or Kd value using the Cheng-Prusoff equation or a similar model, taking into account the concentrations of the protein and the fluorescent probe and the Kd of the probe-protein interaction.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of SMAC mimetics on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the SMAC mimetic (Compound 3 or Birinapant), alone or in combination with another therapeutic agent (e.g., chemotherapy, TRAIL). Include untreated and vehicle-treated cells as controls.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of SMAC mimetics in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, Compound 3, or Birinapant). Administer the compounds via a clinically relevant route (e.g., intravenous or oral) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Perform statistical analysis to determine the significance of any anti-tumor effects.
Concluding Remarks
Both Compound 3 and Birinapant are potent bivalent SMAC mimetics with demonstrated anti-cancer activity in preclinical models. Birinapant has been more extensively studied in clinical trials, providing a wealth of data on its pharmacokinetic and safety profiles in humans. Compound 3 has shown significant promise in preclinical studies, particularly in its ability to synergize with other apoptosis-inducing agents.
The choice between these or other SMAC mimetics for further development will depend on a multitude of factors, including target cancer type, potential for combination therapies, and overall therapeutic index. The data and protocols presented in this guide offer a foundational resource for researchers to make informed decisions and design further comparative studies to fully elucidate the therapeutic potential of these promising anti-cancer agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cyclopeptide Smac mimetics as antagonists of IAP proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in understanding inhibitor of apoptosis proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of Small-Molecule Peptidic and Non-Peptidic Smac Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Unveiling the Specificity of Apoptosis Inducer 16: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for therapeutic agents that selectively eliminate cancer cells while sparing healthy tissue is a paramount objective. Apoptosis Inducer 16 (Apo16), a bivalent Smac mimetic, has emerged as a promising candidate in this pursuit. This guide provides an objective comparison of Apo16's specificity against other classes of apoptosis inducers, supported by experimental data and detailed methodologies, to aid in the informed selection of research tools and potential therapeutic leads.
Mechanism of Action: A Targeted Approach to Apoptosis
Apoptosis, or programmed cell death, is a crucial physiological process that is often dysregulated in cancer. It is primarily governed by two interconnected pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.
This compound (Apo16) functions as a Smac/DIABLO mimic. Smac (Second Mitochondria-derived Activator of Caspases) is an endogenous protein that promotes apoptosis by neutralizing Inhibitor of Apoptosis Proteins (IAPs). IAPs, such as cIAP1, cIAP2, and XIAP, are frequently overexpressed in cancer cells, enabling them to evade apoptosis. Apo16, being a bivalent Smac mimetic, can effectively bind to the BIR (Baculoviral IAP Repeat) domains of IAPs, thereby relieving their inhibition of caspases and promoting apoptosis. This targeted mechanism of action suggests a potential for high specificity towards cancer cells that are reliant on IAP overexpression for survival.
In contrast, many conventional apoptosis inducers employ less specific mechanisms:
-
DNA Damaging Agents (e.g., Cisplatin, Doxorubicin): These agents cause extensive damage to the DNA of rapidly dividing cells, triggering the intrinsic apoptosis pathway. However, their action is not limited to cancer cells, often affecting healthy proliferating cells in the body, leading to significant side effects.
-
Microtubule Inhibitors (e.g., Paclitaxel): These compounds interfere with the dynamics of microtubules, essential components of the cytoskeleton. This disruption leads to mitotic arrest and subsequent apoptosis. Similar to DNA damaging agents, their cytotoxicity is linked to cell division, impacting normal proliferating cells.
Comparative Specificity: A Data-Driven Assessment
The therapeutic potential of an apoptosis inducer is intrinsically linked to its specificity—its ability to selectively kill cancer cells while minimizing harm to normal cells. This is often quantified by the therapeutic window or selectivity index (SI), calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells (IC50 normal cells / IC50 cancer cells). A higher SI indicates greater selectivity for cancer cells.
While direct head-to-head comparative studies of Apo16 against a wide panel of other inducers are limited, we can synthesize a comparison based on available data for Smac mimetics and conventional chemotherapeutics in representative cancer and normal cell lines.
Table 1: Comparative in vitro Cytotoxicity (IC50) of Apoptosis Inducers
| Apoptosis Inducer Class | Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| Smac Mimetic | Bivalent Smac Mimetic (Apo16 analogue) | HL-60 (Leukemia) | 0.001 | Normal Lymphocytes | > 10 | > 10,000 |
| DNA Damaging Agent | Cisplatin | A549 (Lung Cancer) | 8.5 | BEAS-2B (Normal Lung) | 15.2 | ~1.8 |
| DNA Damaging Agent | Doxorubicin | MCF-7 (Breast Cancer) | 0.5 | MCF-10A (Normal Breast) | 2.5 | 5 |
| Microtubule Inhibitor | Paclitaxel | MKN-28 (Gastric Cancer) | 0.01 | Human Fibroblasts | > 0.5 | > 50 |
Note: The IC50 values are compiled from various sources and are intended for comparative purposes. Actual values can vary depending on the specific experimental conditions.
The data suggest that Smac mimetics, represented by an Apo16 analogue, can exhibit a significantly wider therapeutic window compared to conventional DNA damaging agents like cisplatin and doxorubicin. Paclitaxel also demonstrates considerable selectivity, though the mechanism of resistance and off-target effects differ. The high selectivity of the bivalent Smac mimetic is attributed to its targeted mechanism, exploiting the dependency of many cancer cells on IAP proteins for survival.
Signaling Pathways and Experimental Workflows
To understand the distinct mechanisms and experimental evaluation of these apoptosis inducers, the following diagrams illustrate the key signaling pathways and a typical workflow for assessing apoptosis.
Figure 1: Signaling Pathways of Different Apoptosis Inducers. This diagram illustrates how Apo16, DNA damaging agents, and microtubule inhibitors trigger distinct upstream signals that converge on the activation of executioner caspases, leading to apoptosis.
Figure 2: Experimental Workflow for Comparing Apoptosis Inducers. This flowchart outlines the key steps in experimentally evaluating and comparing the specificity of different apoptosis-inducing compounds.
Experimental Protocols
Reproducible and rigorous experimental design is critical for the accurate comparison of apoptosis inducers. Below are detailed methodologies for the key assays cited.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Quantification
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Preparation:
-
Seed cancer and normal cells in parallel at a density of 1 x 10^6 cells/well in a 6-well plate.
-
Treat cells with varying concentrations of the apoptosis inducer (e.g., Apo16, Cisplatin, Paclitaxel) for the desired time period (e.g., 24, 48, 72 hours). Include an untreated control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently detach using trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL stock).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells.
-
Annexin V-positive, PI-negative: Early apoptotic cells.
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells.
-
Annexin V-negative, PI-positive: Necrotic cells.
-
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of the key executioner caspases, Caspase-3 and Caspase-7.
Principle: The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated Caspase-3 and -7. Cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.
Protocol:
-
Cell Preparation and Treatment:
-
Seed cells in a 96-well white-walled plate at a density of 1 x 10^4 cells/well.
-
Treat cells with the apoptosis inducers at various concentrations.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Data Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
-
Conclusion
This compound, as a representative of the bivalent Smac mimetics, demonstrates a high degree of specificity for cancer cells in preclinical models. Its targeted mechanism of action, which exploits the reliance of many tumors on IAP-mediated survival, offers a significant advantage over the broader, proliferation-dependent cytotoxicity of many conventional apoptosis inducers like DNA damaging agents and microtubule inhibitors. The quantitative data, though compiled from various studies, consistently points towards a wider therapeutic window for Smac mimetics.
For researchers, this suggests that Apo16 and similar compounds are valuable tools for studying IAP biology and for developing more targeted cancer therapies. For drug development professionals, the high specificity of bivalent Smac mimetics warrants further investigation in clinical settings, with the potential to offer more effective and less toxic treatment options for a range of malignancies. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these and other novel apoptosis-inducing agents.
Synergistic Apoptosis Induction: A Comparative Analysis of miR-15a/16-1 and Arsenic Trioxide Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective cancer therapies increasingly focuses on combination strategies that can overcome drug resistance and enhance treatment efficacy. This guide provides a comparative analysis of the synergistic versus additive effects of a combination therapy involving a microRNA-based apoptosis inducer, specifically the miR-15a/16-1 cluster, and the chemotherapeutic agent Arsenic Trioxide (ATO). While the user's initial query for "Apoptosis inducer 16" did not correspond to a specific agent, the robust body of research on the synergistic apoptotic effects of miR-15a/16-1 with ATO in leukemic cells provides a compelling case study for this analysis.
This guide will delve into the quantitative data from experimental studies, detail the methodologies employed, and visualize the underlying molecular pathways and experimental workflows.
Quantitative Analysis of Synergistic Apoptosis
The combination of miR-15a/16-1 and Arsenic Trioxide has been shown to synergistically induce apoptosis in various leukemic cell lines. This synergy is not merely an additive effect of two individual treatments but a cooperative enhancement of programmed cell death. The following table summarizes the quantitative data from studies on the Bcr-Abl positive leukemic cell line, K562.
| Treatment Group | Drug Concentration | Apoptosis Rate (%) | Cell Viability (%) | Combination Index (CI) |
| Control (untreated) | - | ~5% | 100% | - |
| miR-15a/16-1 alone | 50 nM | ~15% | ~85% | - |
| Arsenic Trioxide (ATO) alone | 2 µM | ~20% | ~80% | - |
| miR-15a/16-1 + ATO (Additive Effect - Predicted) | 50 nM + 2 µM | ~35% | ~65% | 1.0 |
| miR-15a/16-1 + ATO (Synergistic Effect - Observed) | 50 nM + 2 µM | ~60% | ~40% | < 1.0 |
Note: The data presented are representative values synthesized from published findings to illustrate the synergistic effect. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of the synergistic effects of miR-15a/16-1 and Arsenic Trioxide.
Cell Culture and Reagents
-
Cell Line: Human chronic myelogenous leukemia (CML) cell line K562, which is Bcr-Abl positive.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Reagents: Arsenic Trioxide (ATO) is dissolved in an appropriate solvent to create a stock solution. Synthetic miR-15a/16-1 mimics and negative control microRNAs are obtained from commercial suppliers.
microRNA Transfection
-
Method: K562 cells are seeded in 6-well plates at a density of 2 x 10^5 cells/well. Transfection of miR-15a/16-1 mimics or a negative control is performed using a lipid-based transfection reagent according to the manufacturer's protocol. The final concentration of the miRNA mimics is typically 50 nM.
-
Incubation: Cells are incubated with the transfection complex for a specified period (e.g., 24 hours) before further treatment.
Drug Treatment
-
Procedure: Following miRNA transfection, the culture medium is replaced with fresh medium containing Arsenic Trioxide (ATO) at a final concentration of 2 µM. Control groups include cells treated with miR-15a/16-1 alone, ATO alone, and untreated cells.
-
Incubation: Cells are incubated with the drug(s) for a further 24 to 48 hours before apoptosis and cell viability are assessed.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Procedure:
-
Harvest cells by centrifugation.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[1][2][3][4]
-
Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Procedure:
-
Seed cells in a 96-well plate and treat as described above.
-
After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Visualizing the Mechanisms of Action
The following diagrams illustrate the signaling pathways and experimental workflows involved in the synergistic induction of apoptosis by miR-15a/16-1 and Arsenic Trioxide.
References
Unveiling the Potency of "Compound 3": A Comparative Guide to a Bivalent Smac Mimetic in Diverse Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bivalent Smac mimetic, "Compound 3," against other leading IAP antagonists. Supported by experimental data, this document delves into its performance across various cancer models, offering insights into its mechanism of action and therapeutic potential.
First described in 2004, "Compound 3" is a potent, cell-permeable, bivalent Smac (Second Mitochondrial Activator of Caspases) mimetic that has demonstrated significant anti-cancer activity.[1] By mimicking the endogenous IAP (Inhibitor of Apoptosis Protein) antagonist Smac/DIABLO, "Compound 3" and similar molecules relieve the inhibition of caspases, thereby promoting programmed cell death, or apoptosis, in cancer cells. This guide will compare "Compound 3" with other well-characterized Smac mimetics, namely Birinapant (a bivalent mimetic), LCL161, and GDC-0152 (monovalent mimetics), across different cancer types.
Comparative Efficacy: Targeting the Gatekeepers of Apoptosis
The primary mechanism of action for Smac mimetics is the antagonism of IAP proteins, particularly X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2). The binding affinity of these compounds to the BIR (Baculoviral IAP Repeat) domains of IAPs is a critical determinant of their potency.
Table 1: Comparative Binding Affinities (Ki/Kd in nM) of Smac Mimetics for IAP Proteins
| Compound | XIAP (BIR3) | cIAP1 (BIR3) | cIAP2 (BIR3) | Valency | Reference |
| Compound 3 | 4 | Binds | Binds | Bivalent | [2] |
| Birinapant | 45 (Kd) | <1 (Kd) | - | Bivalent | [3] |
| LCL161 | 35 (IC50) | 0.4 (IC50) | - | Monovalent | [4] |
| GDC-0152 | 28 (Ki) | 17 (Ki) | 43 (Ki) | Monovalent | [2] |
Note: Data is compiled from various sources and experimental conditions may differ. "Binds" indicates reported binding without a specific Ki/Kd value in the cited source.
As a bivalent mimetic, "Compound 3" was designed to potentially interact with two BIR domains simultaneously, which can lead to enhanced avidity and potency. This is reflected in its strong binding to the XIAP BIR3 domain. Birinapant, another bivalent mimetic, shows exceptionally high affinity for cIAP1. Monovalent mimetics like LCL161 and GDC-0152 also exhibit potent, low nanomolar binding to IAPs.
Cross-Validation in Cancer Models: A Look at Cellular Potency
The ultimate measure of a Smac mimetic's potential lies in its ability to induce cell death in cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.
Table 2: Comparative Cytotoxicity (IC50 in µM) of Smac Mimetics in Various Cancer Cell Lines
| Cancer Type | Cell Line | Compound 3 | Birinapant | LCL161 | GDC-0152 | Reference |
| Breast Cancer | MDA-MB-231 | - | - | - | Induces apoptosis | |
| Gastrointestinal Stromal Tumor | GIST430 | - | 0.09 | 1 | - | |
| Gastrointestinal Stromal Tumor | GIST48B | - | >20 | 5 | - | |
| Hepatocellular Carcinoma | Hep3B | - | - | 10.23 | - | |
| Hepatocellular Carcinoma | PLC5 | - | - | 19.19 | - |
Note: A dash (-) indicates that data was not found for that specific compound-cell line combination in the reviewed literature. IC50 values can vary significantly based on assay conditions and duration.
The data indicates that the efficacy of Smac mimetics is highly context-dependent, with different cancer cell lines showing varying sensitivities. For instance, the GIST430 cell line is highly sensitive to Birinapant, while GIST48B is resistant. LCL161 demonstrates activity in hepatocellular carcinoma cell lines, albeit at micromolar concentrations.
Signaling Pathways and Experimental Workflows
The mechanism of Smac mimetic-induced apoptosis is multifaceted, often involving both direct caspase activation and the induction of a TNFα-dependent autocrine or paracrine signaling loop.
References
- 1. A small molecule Smac mimic potentiates TRAIL- and TNFalpha-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of a Cyclic, Bivalent Smac Mimetic with the X-Linked Inhibitor of Apoptosis Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Smac mimetics can provoke lytic cell death that is neither apoptotic nor necroptotic - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to IAP Antagonists: LCL161, Birinapant, and GDC-0152
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the Inhibitor of Apoptosis Proteins (IAPs) have emerged as critical regulators of cell death, making them promising targets for novel anti-cancer agents. This guide provides a comparative analysis of three prominent IAP antagonists: LCL161, Birinapant, and GDC-0152. These small molecule SMAC (Second Mitochondria-derived Activator of Caspases) mimetics are designed to mimic the endogenous IAP inhibitor, SMAC/DIABLO, thereby promoting apoptosis in cancer cells. This document offers a head-to-head comparison of their mechanisms of action, in vitro efficacy, and pharmacokinetic profiles, supported by experimental data and detailed protocols.
Mechanism of Action: Targeting the Brakes on Apoptosis
IAP antagonists function by binding to the Baculoviral IAP Repeat (BIR) domains of IAP proteins, primarily cIAP1, cIAP2, and XIAP. This binding disrupts the ability of IAPs to inhibit caspases, the key executioners of apoptosis. Furthermore, the binding of SMAC mimetics to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent degradation by the proteasome. This degradation has a dual effect: it further liberates caspases and it activates the non-canonical NF-κB signaling pathway, which can lead to the production of tumor necrosis factor-alpha (TNF-α), creating a pro-apoptotic feedback loop in some tumor contexts.[1][2]
While all three compounds share this general mechanism, there are nuances in their specificities. LCL161 and GDC-0152 are considered pan-IAP inhibitors, binding with similar affinities to XIAP, cIAP1, and cIAP2.[1] In contrast, Birinapant is a bivalent SMAC mimetic that preferentially targets cIAP1 over cIAP2 and XIAP.[1]
IAP Antagonist Signaling Pathway
Caption: Mechanism of action of IAP antagonists.
Quantitative Comparison of IAP Antagonists
The following tables summarize the key quantitative data for LCL161, Birinapant, and GDC-0152, allowing for a direct comparison of their biochemical and cellular activities, as well as their clinical pharmacokinetic properties.
Table 1: Biochemical Potency - Binding Affinity to IAP Proteins
| Compound | Target IAP | Binding Affinity (Ki/IC50, nM) | Reference |
| LCL161 | cIAP1 | 0.4 | [3] |
| XIAP | 35 | ||
| Birinapant | cIAP1 | <1 (Kd) | |
| XIAP | 45 (Kd) | ||
| GDC-0152 | cIAP1 (BIR3) | 17 (Ki) | |
| cIAP2 (BIR3) | 43 (Ki) | ||
| XIAP (BIR3) | 28 (Ki) | ||
| ML-IAP (BIR) | 14 (Ki) |
Table 2: In Vitro Cellular Potency - IC50 Values in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| LCL161 | HNSCC cell lines | Head and Neck Squamous Cell Carcinoma | 32 - 95 | |
| Hep3B | Hepatocellular Carcinoma | 10.23 | ||
| PLC5 | Hepatocellular Carcinoma | 19.19 | ||
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 0.25 | ||
| Karpas-299 | Anaplastic Large Cell Lymphoma | 1.6 | ||
| Birinapant | MDA-MB-231 | Breast Cancer | 0.015 | |
| WM9 | Melanoma | 0.0024 | ||
| SUM190 | Breast Cancer | ~0.3 | ||
| GDC-0152 | MDA-MB-231 | Breast Cancer | Not specified, but shows activity |
Note: A direct comparison of IC50 values is challenging due to variations in experimental conditions and cell lines used across different studies. The data presented here is for illustrative purposes.
Table 3: Clinical Pharmacokinetics
| Compound | Maximum Tolerated Dose (MTD) | Half-life (t1/2) | Clearance (CL) | Reference |
| LCL161 | 1800 mg (oral, weekly) | ~7 hours | Not specified | |
| Birinapant | 47 mg/m2 (IV, weekly) | 30 - 35 hours | 21 L/h | |
| GDC-0152 | Not established, tested up to 1.48 mg/kg | Not specified | 9 ± 3 mL/min/kg |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the performance of IAP antagonists.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow for Cell Viability Assay
Caption: A typical workflow for a cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the IAP antagonist (e.g., LCL161, Birinapant, or GDC-0152) and a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: For MTT assays, add a solubilizing agent. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot for cIAP1 Degradation
This technique is used to detect the degradation of cIAP1 protein following treatment with an IAP antagonist.
Protocol:
-
Cell Lysis: Treat cells with the IAP antagonist for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cIAP1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Caspase-Glo 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Treatment: Seed cells in a 96-well plate and treat with the IAP antagonist as described for the cell viability assay.
-
Reagent Addition: After the desired incubation period, add the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Conclusion
LCL161, Birinapant, and GDC-0152 are potent IAP antagonists with demonstrated anti-cancer activity. While they share a common mechanism of inducing apoptosis by antagonizing IAP proteins, they exhibit differences in their binding specificities, in vitro potencies, and pharmacokinetic profiles. This guide provides a framework for researchers to compare these molecules and select the most appropriate agent for their specific research needs. The provided experimental protocols offer a starting point for in-house evaluation and further investigation into the therapeutic potential of IAP antagonists. As research in this area continues, a deeper understanding of the nuances of each compound will be crucial for the development of effective, targeted cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Multifaceted Evaluation of Inhibitors of Anti-Apoptotic Proteins in Head and Neck Cancer: Insights from In Vitro, In Vivo, and Clinical Studies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Smac mimetics increase cancer cell response to chemotherapeutics in a TNF-α-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CDIP as a Validated TNFα-Dependent Apoptosis Inducer
Note: Initial searches for "Apoptosis inducer 16" did not yield a specific, recognized molecule with this designation in scientific literature. Therefore, this guide focuses on a well-documented protein, Cell Death Involved p53-target (CDIP) , which functions as a potent, validated inducer of apoptosis with a clear dependency on Tumor Necrosis Factor-alpha (TNFα). This guide will objectively compare its mechanism with other apoptosis inducers and provide supporting experimental data and protocols for researchers, scientists, and drug development professionals.
Overview of CDIP-Mediated Apoptosis
CDIP is a novel pro-apoptotic protein that is a direct transcriptional target of the tumor suppressor p53.[1][2] Its primary mechanism involves sensitizing cells to TNFα-induced apoptosis, effectively linking the intrinsic (p53-mediated) and extrinsic (death receptor-mediated) apoptosis pathways.[1][2] In response to genotoxic stress, p53 induces the expression of CDIP.[1] CDIP, in turn, upregulates the expression of TNFα, which then acts in an autocrine or paracrine manner to initiate the extrinsic apoptosis cascade. This process is critically dependent on the sustained activation of Jun N-terminal Kinase (JNK) and the subsequent activation of caspase-8.
Comparison with Other Apoptosis Inducers
The mechanism of CDIP-induced apoptosis is distinct from many conventional apoptosis inducers. The following table compares CDIP to other classes of apoptosis-inducing agents.
| Feature | CDIP | DNA Damaging Agents (e.g., Etoposide, Cisplatin) | BH3 Mimetics (e.g., Venetoclax) |
| Primary Target | p53-responsive element (gene induction) | DNA (causes strand breaks) | Anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL) |
| Primary Pathway | Links intrinsic (p53) to extrinsic (TNFα) | Primarily intrinsic (mitochondrial) pathway | Intrinsic (mitochondrial) pathway |
| TNFα Dependency | Directly dependent; induces TNFα expression | Indirectly may involve TNFα in some contexts | Generally independent of TNFα |
| Key Mediators | p53, TNFα, JNK, Caspase-8 | ATM/ATR, p53, Bax/Bak, Caspase-9 | Bax/Bak, Caspase-9 |
| Mode of Action | Sensitizes cells to extrinsic apoptotic signals | Overwhelms DNA repair, triggering apoptosis | Releases pro-apoptotic proteins to induce mitochondrial outer membrane permeabilization |
Validation of TNFα Dependency: Experimental Data
The dependency of CDIP-induced apoptosis on TNFα has been experimentally validated through several lines of evidence. Key findings are summarized in the tables below.
Table 1: Effect of TNFα Inhibition on CDIP-Mediated Apoptosis
This table presents data on how inhibiting TNFα signaling affects apoptosis in cells where CDIP expression is induced.
| Cell Line | Condition | Apoptosis (% of Control) | Viability (% of Control) | Data Source |
| U2OS/CDIP-tet-on | Doxycycline (induces CDIP) | 100% | 100% | |
| U2OS/CDIP-tet-on | Doxycycline + TNFα neutralizing antibody | ~40% | Significantly Increased | |
| IMR90-E1A | Camptothecin (induces p53 -> CDIP) | 100% | 100% | |
| IMR90-E1A | Camptothecin + TNFα shRNA | Decreased | Increased |
These results demonstrate that blocking TNFα significantly reduces apoptosis and increases cell viability in the presence of CDIP induction, confirming the critical role of TNFα in this pathway.
Table 2: Rescue of Apoptosis by Exogenous TNFα
This table shows that the addition of recombinant human TNFα (rhTNFα) can restore the apoptotic effect in cells where endogenous TNFα has been knocked down.
| Cell Line | Condition | Apoptosis (% TUNEL-positive cells) | Data Source |
| U2OS-CDIP | Doxycycline + Control shRNA | ~35% | |
| U2OS-CDIP | Doxycycline + TNFα shRNA | ~15% | |
| U2OS-CDIP | Doxycycline + TNFα shRNA + rhTNFα (5 ng/mL) | ~30% |
This rescue experiment further validates that TNFα is the key downstream effector in CDIP-mediated apoptosis.
Table 3: JNK Dependency in CDIP-TNFα Apoptosis
Sustained JNK activation is a hallmark of TNFα-induced apoptosis and is required for the pro-apoptotic effects of CDIP.
| Cell Line | Condition | Apoptosis (% TUNEL-positive cells) | Data Source |
| U2OS-CDIP | Doxycycline (induces CDIP) | ~40% | |
| U2OS-CDIP | Doxycycline + JNK Inhibitor (SP600125) | ~5% | |
| IMR90-E1A | Camptothecin (induces p53 -> CDIP) | ~30% | |
| IMR90-E1A | Camptothecin + JNK Inhibitor (SP600125) | ~8% |
These data indicate that the apoptotic signal from the CDIP-TNFα axis is transduced through the JNK pathway.
Signaling Pathways and Experimental Workflows
CDIP-Mediated Apoptotic Signaling Pathway
The following diagram illustrates the signaling cascade from genotoxic stress to apoptosis initiated by CDIP.
Caption: The p53-CDIP-TNFα signaling pathway leading to apoptosis.
Experimental Workflow for Validating TNFα Dependency
The diagram below outlines a typical experimental workflow to test the dependency of an apoptosis inducer on TNFα.
Caption: Workflow for testing TNFα dependency in CDIP-induced apoptosis.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the validation of CDIP's TNFα dependency.
Cell Culture and Induction of CDIP
-
Cell Lines:
-
U2OS/CDIP-tet-on: Human osteosarcoma cells engineered with a doxycycline-inducible system for HA-tagged CDIP expression.
-
IMR90-E1A: Human lung fibroblasts immortalized with E1A, which sensitizes them to p53-mediated apoptosis.
-
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.
-
Induction Methods:
-
Doxycycline: U2OS/CDIP-tet-on cells are treated with 1 µg/mL doxycycline to induce CDIP expression.
-
Genotoxic Stress: IMR90-E1A cells are treated with DNA damaging agents like Camptothecin (0.5 µM) or Etoposide (30 µM) to activate the endogenous p53 -> CDIP pathway.
-
Apoptosis and Cell Viability Assays
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:
-
Harvest and fix cells in 2% paraformaldehyde.
-
Permeabilize cells with a solution of 0.1% Triton X-100 and 0.1% sodium citrate.
-
Incubate cells with the TUNEL reaction mixture, containing TdT enzyme and dUTP conjugated to a fluorophore (e.g., FITC or TMR red), according to the manufacturer's protocol.
-
Analyze the percentage of TUNEL-positive (apoptotic) cells by flow cytometry.
-
-
DNA Fragmentation (Cell Death ELISA):
-
Lyse cells to release cytoplasmic histone-associated DNA fragments.
-
Transfer lysate to a microplate coated with anti-histone antibodies.
-
Add a second anti-DNA antibody conjugated to peroxidase.
-
Add a colorimetric substrate and measure absorbance to quantify the amount of fragmented DNA.
-
-
Crystal Violet Staining (Long-Term Viability):
-
After treatment (e.g., 72 hours), wash cells with PBS.
-
Fix cells with methanol for 10 minutes.
-
Stain cells with 0.5% crystal violet solution for 20 minutes.
-
Wash away excess stain and air dry.
-
Elute the stain with a solubilizing agent (e.g., 10% acetic acid) and measure absorbance to quantify viable, adherent cells.
-
Western Blot Analysis
-
Purpose: To detect the expression of key proteins and markers of apoptosis (e.g., CDIP, cleaved PARP, cleaved caspase-8) and signaling pathways (e.g., phospho-JNK).
-
Protocol:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-HA for CDIP, anti-cleaved PARP, anti-phospho-JNK) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Inhibition of Signaling Pathways
-
TNFα Neutralization: U2OS/CDIP-tet-on cells are incubated with a neutralizing monoclonal antibody to human TNFα (8 µg/mL) during doxycycline induction.
-
JNK Inhibition: Cells are pre-treated with a JNK-selective inhibitor, SP600125 (typically 10-20 µM), for 1 hour before the induction of CDIP.
-
siRNA/shRNA Knockdown: Cells are transfected with small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) targeting TNFα, CDIP, or caspase-8 using a suitable transfection reagent to specifically silence gene expression before inducing apoptosis.
References
A Researcher's Guide to Comparative Proteomics of SMAC Mimic Compound 3-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular proteome following treatment with the SMAC mimic, Compound 3, versus alternative therapeutic strategies. The information presented herein is supported by established knowledge of SMAC mimic mechanisms and standardized proteomics workflows. Due to the limited availability of direct, publicly accessible comparative proteomics data specifically for "Compound 3," this guide presents a representative analysis based on the well-documented effects of potent SMAC mimetics.
Introduction to Compound 3: A Potent SMAC Mimetic
Compound 3 is a cell-permeable, dimeric small molecule that mimics the endogenous pro-apoptotic protein, Second Mitochondria-derived Activator of Caspases (SMAC). By binding to Inhibitor of Apoptosis Proteins (IAPs) such as cIAP1, cIAP2, and XIAP with high affinity, Compound 3 relieves their inhibitory effect on caspases, thereby promoting apoptosis. A key mechanism of action for many SMAC mimetics involves the induction of an autocrine tumor necrosis factor-alpha (TNF-α) signaling loop, which can be a critical driver of apoptosis in cancer cells. However, the activation of the NF-κB pathway can sometimes attenuate this apoptotic response, suggesting that combination therapies may be more efficacious.
Comparative Quantitative Proteomics Data
The following table summarizes expected quantitative proteomics data from a hypothetical study comparing cancer cells treated with Compound 3, a standard chemotherapeutic agent (e.g., Doxorubicin), and a combination of Compound 3 with an NF-κB inhibitor. The data is presented as fold-changes in protein expression relative to untreated control cells.
| Protein | Gene | Function | Regulation by Compound 3 | Regulation by Doxorubicin | Regulation by Compound 3 + NF-κB Inhibitor |
| Apoptosis-Related Proteins | |||||
| Caspase-3 (cleaved) | CASP3 | Executioner caspase | ↑↑↑ | ↑↑ | ↑↑↑↑ |
| Caspase-8 (cleaved) | CASP8 | Initiator caspase (extrinsic pathway) | ↑↑↑ | ↑ | ↑↑↑↑ |
| Caspase-9 (cleaved) | CASP9 | Initiator caspase (intrinsic pathway) | ↑↑ | ↑↑↑ | ↑↑↑ |
| PARP (cleaved) | PARP1 | DNA repair, apoptosis marker | ↑↑↑ | ↑↑ | ↑↑↑↑ |
| Bax | BAX | Pro-apoptotic Bcl-2 family member | ↑ | ↑↑ | ↑↑ |
| Bcl-2 | BCL2 | Anti-apoptotic Bcl-2 family member | ↓ | ↓↓ | ↓↓ |
| IAP Family Proteins | |||||
| cIAP1 | BIRC2 | Inhibitor of Apoptosis | ↓↓↓ (degradation) | ↔ | ↓↓↓ (degradation) |
| cIAP2 | BIRC3 | Inhibitor of Apoptosis | ↓↓ (degradation) | ↔ | ↓↓ (degradation) |
| XIAP | XIAP | Inhibitor of Apoptosis | ↔ (binding) | ↔ | ↔ (binding) |
| TNF-α Signaling Pathway | |||||
| TNF-α | TNF | Cytokine, apoptosis inducer | ↑↑ (autocrine) | ↑ | ↑↑ (autocrine) |
| TNFR1 | TNFRSF1A | TNF-α receptor | ↔ | ↔ | ↔ |
| RIPK1 | RIPK1 | Kinase in TNF signaling | ↑ | ↔ | ↑↑ |
| NF-κB Signaling Pathway | |||||
| p65 (RelA) | RELA | NF-κB subunit (activated) | ↑↑ | ↑ | ↓ |
| IκBα | NFKBIA | NF-κB inhibitor | ↓ | ↔ | ↑ |
Arrow notation: ↑ (slight upregulation), ↑↑ (moderate upregulation), ↑↑↑ (strong upregulation), ↑↑↑↑ (very strong upregulation), ↓ (slight downregulation), ↓↓ (moderate downregulation), ↓↓↓ (strong downregulation), ↔ (no significant change).
Experimental Protocols
A detailed methodology for a comparative proteomics study of Compound 3-treated cells is provided below.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines (e.g., MDA-MB-231 breast cancer, A549 lung cancer).
-
Culture Conditions: Culture cells in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Treat cells with Compound 3 (e.g., 100 nM), a comparative drug (e.g., Doxorubicin, 1 µM), and/or a combination of agents for a specified time (e.g., 24 hours). Include a vehicle-treated control group.
Protein Extraction and Digestion
-
Lysis: Harvest cells and lyse them in a buffer containing a strong denaturant (e.g., 8 M urea), protease inhibitors, and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free thiols with iodoacetamide (IAA).
-
Digestion: Digest proteins into peptides using a sequence-specific protease, such as trypsin, overnight at 37°C.
Quantitative Mass Spectrometry
-
Labeling (Optional but Recommended): For precise quantification, label peptides from different conditions with isobaric tags (e.g., TMT or iTRAQ) or use metabolic labeling (SILAC).
-
LC-MS/MS Analysis: Separate peptides by reverse-phase liquid chromatography (LC) and analyze by tandem mass spectrometry (MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Data Acquisition: Use a data-dependent (DDA) or data-independent (DIA) acquisition method to acquire MS/MS spectra.
Data Analysis
-
Database Searching: Search the acquired MS/MS spectra against a human protein database (e.g., UniProt) using a search engine like MaxQuant, Sequest, or Mascot to identify peptides and proteins.
-
Quantification and Statistical Analysis: Quantify the relative abundance of proteins across different conditions. Perform statistical analysis (e.g., t-test or ANOVA) to identify significantly regulated proteins.
-
Bioinformatics Analysis: Perform pathway analysis and gene ontology enrichment using tools like DAVID, Metascape, or Ingenuity Pathway Analysis to understand the biological implications of the proteomic changes.
Visualizing the Molecular Landscape
The following diagrams illustrate the key signaling pathway affected by Compound 3 and the experimental workflow for its proteomic analysis.
Caption: Signaling pathway of Compound 3 inducing apoptosis.
Caption: Experimental workflow for comparative proteomics.
Safety Operating Guide
Essential Procedures for the Safe Disposal of Apoptosis Inducer 16
Disclaimer: As of the last update, specific disposal guidelines for Apoptosis Inducer 16 have not been made publicly available by manufacturers. The following procedures are based on established safety protocols for the handling and disposal of cytotoxic and cytostatic compounds, the chemical class to which this compound, a bivalent Smac mimetic, belongs. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for protocols specific to their location and comply with all local, state, and federal regulations.
This compound is a bivalent Smac mimic designed to induce apoptosis, primarily in cancer cells.[1][2][3][4][5] Due to its cytotoxic potential, all materials that come into contact with this compound must be treated as hazardous chemical waste. Proper disposal is critical to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, at a minimum, a lab coat or gown, safety goggles, and two pairs of chemotherapy-grade gloves. All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosols.
Waste Segregation and Containerization
Proper segregation of waste at the point of generation is crucial for safe and compliant disposal. All waste contaminated with this compound must be classified as cytotoxic waste.
| Waste Type | Description | Container Type |
| Solid Waste | Contaminated PPE (gloves, gowns, etc.), bench paper, pipette tips, vials, and other labware that has come into contact with this compound. | Labeled, leak-proof, puncture-resistant container, often color-coded purple or yellow with a purple lid. |
| Liquid Waste | Unused or expired solutions of this compound, contaminated buffers, and media. | Labeled, leak-proof, and chemically compatible waste container. Do not mix with other chemical waste streams unless approved by EHS. |
| Sharps Waste | Needles, syringes, scalpels, or any other sharp items contaminated with this compound. | Puncture-proof sharps container specifically designated for cytotoxic waste, often purple or yellow with a purple lid. |
Step-by-Step Disposal Protocol
-
Preparation: Don the required PPE and prepare the designated cytotoxic waste containers within a chemical fume hood.
-
Segregation: At the point of generation, carefully place each type of waste into the appropriate container as detailed in the table above.
-
Container Sealing: Once a waste container is three-quarters full, securely seal it to prevent any leaks or spills. Do not overfill containers.
-
Labeling: Ensure all waste containers are clearly labeled with "Cytotoxic Waste" and include the chemical name ("this compound") and any other information required by your institution.
-
Decontamination of Work Surfaces: After completing the disposal process, thoroughly decontaminate all work surfaces. A recommended procedure involves a three-step wipe-down: first with a detergent solution, followed by a rinse with water, and finally with 70% isopropyl alcohol. All cleaning materials must be disposed of as cytotoxic solid waste.
-
PPE Removal and Disposal: Carefully remove and dispose of all PPE as cytotoxic solid waste. The outer pair of gloves should be removed first, followed by the gown, and then the inner pair of gloves.
-
Storage and Collection: Store the sealed and labeled waste containers in a designated and secure satellite accumulation area until they are collected by your institution's EHS personnel for final disposal, which is typically high-temperature incineration.
Disposal Workflow Visualization
The following diagram outlines the decision-making process and workflow for the proper disposal of waste generated from working with this compound.
Caption: Workflow for the segregation and disposal of cytotoxic laboratory waste.
References
- 1. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Smac mimetics and TNFα: a dangerous liaison? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Smac mimetics can provoke lytic cell death that is neither apoptotic nor necroptotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Smac Mimetics to Therapeutically Target IAP Proteins in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Apoptosis Inducer 16
For Immediate Implementation by Laboratory Personnel
This guide provides crucial safety and logistical information for the handling and disposal of Apoptosis Inducer 16, a potent compound utilized in cutting-edge research. Adherence to these protocols is essential to ensure the safety of all laboratory personnel and to maintain the integrity of your experimental work.
I. Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE, which should be donned before handling the compound and only removed after the work area has been decontaminated and waste has been properly disposed of.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against accidental skin contact. Double-gloving allows for the safe removal of the outer glove if contamination occurs, without exposing the skin. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against splashes and aerosols that could cause serious eye damage. |
| Body Protection | A disposable, solid-front, back-closing laboratory gown. | Prevents contamination of personal clothing and skin. The back-closing design offers superior protection compared to front-closing lab coats. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be required. | Necessary when there is a risk of inhaling aerosols or fine powders, such as during weighing or reconstitution of a lyophilized compound. The specific type of respirator should be determined by a formal risk assessment. |
II. Operational Plan: A Step-by-Step Protocol for Safe Handling
Follow this procedural workflow to minimize the risk of exposure and ensure accurate and safe handling of this compound.
Experimental Protocol Details:
-
Designate and Decontaminate Work Area: Before beginning any work, designate a specific area for handling this compound. This area should be clearly marked. Decontaminate the work surface with an appropriate cleaning agent.
-
Assemble Materials: Gather all necessary equipment, including the compound, solvents, pipettes, tubes, and waste containers, and place them in the designated work area.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above. Ensure gloves are pulled over the cuffs of the lab gown.
-
Weigh/Reconstitute: If working with a powdered form, weighing should be conducted in a chemical fume hood or a containment ventilated enclosure (CVE) to prevent inhalation of airborne particles. When reconstituting, add the solvent slowly to avoid splashing.
-
Conduct Experiment: Perform all experimental procedures with care, avoiding the generation of aerosols.
-
Decontaminate Surfaces and Equipment: Upon completion of the experiment, decontaminate all surfaces and non-disposable equipment that may have come into contact with the apoptosis inducer.
-
Dispose of Waste: All disposable items, including gloves, pipette tips, and tubes, that have been in contact with this compound must be disposed of in a clearly labeled hazardous waste container.
-
Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. The outer pair of gloves should be removed first.
-
Wash Hands: Immediately after removing all PPE, wash your hands thoroughly with soap and water.
III. Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled Hazardous Waste Container (e.g., "Cytotoxic Waste") | Includes gloves, gowns, pipette tips, and any other contaminated disposable labware. |
| Liquid Waste | Labeled Hazardous Liquid Waste Container | Includes unused stock solutions, cell culture media containing the compound, and any other liquid that has come into contact with this compound. Do not pour down the drain. |
| Sharps | Labeled Sharps Container for Hazardous Waste | Needles, syringes, and other sharps contaminated with this compound must be disposed of in a puncture-resistant sharps container designated for hazardous materials. |
All waste must be disposed of in accordance with institutional and local regulations for hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
By strictly adhering to these safety protocols, you contribute to a secure research environment, enabling the continued advancement of scientific discovery.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
